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  • Product: 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid
  • CAS: 2228781-03-9

Core Science & Biosynthesis

Foundational

1H and 19F NMR chemical shifts for 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 7,7-Difluoro-2-azaspiro[3.5]nonane as its trifluoroacetic acid (TFA) salt. The structural complexity and the presence of fluorine atoms in this molecule make NMR spectroscopy an indispensable tool for its characterization. This document will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offer detailed experimental protocols for data acquisition, and provide visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction to 7,7-Difluoro-2-azaspiro[3.5]nonane

Spirocyclic scaffolds have gained significant attention in modern drug discovery as they provide access to novel, three-dimensional chemical space, often leading to improved physicochemical and pharmacokinetic properties.[1] The 2-azaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring, is a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group onto the cyclohexane ring can further modulate properties such as metabolic stability and lipophilicity.

Given the importance of fluorinated compounds in pharmaceuticals, a thorough understanding of their analytical characterization is crucial.[2] NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a primary technique for the structural elucidation of such molecules.[3][4] This guide aims to serve as a comprehensive resource for researchers working with 7,7-Difluoro-2-azaspiro[3.5]nonane and related fluorinated spirocycles.

Molecular Structure and Spectroscopic Considerations

The structure of 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid is presented below. The molecule consists of an azetidine ring and a cyclohexane ring sharing a spirocyclic carbon atom. In the presence of trifluoroacetic acid, the nitrogen atom of the azetidine ring is protonated, forming a trifluoroacetate salt. This protonation significantly influences the electronic environment of the neighboring protons and thus their ¹H NMR chemical shifts.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (0.6 mL) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve insert_sample Insert Sample into Spectrometer dissolve->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_19F Acquire ¹⁹F Spectrum lock_shim->acquire_19F ft Fourier Transform acquire_1H->ft acquire_19F->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters
  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 16 ppm

¹⁹F NMR Acquisition Parameters
  • Spectrometer: 400 MHz or higher (observe frequency will be ~376 MHz)

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments)

  • Number of Scans: 64-256

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200 ppm

Data Analysis and Interpretation

The obtained spectra should be processed using standard NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration. The chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H) or the known signal of the TFA counter-ion for ¹⁹F NMR. [5]The coupling patterns and integration values should be analyzed to confirm the structure of the molecule. For more complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary for unambiguous assignment of all signals.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR characteristics of 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid. By understanding the theoretical basis for the chemical shifts and coupling constants, and by following the recommended experimental protocols, researchers can confidently characterize this and related fluorinated spirocyclic compounds. The information presented herein is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • Zhang, Y., et al. (2025). ¹H and ¹⁹F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B.
  • Lin, Y., et al. (2023).
  • Maarouf-Mesli, N., et al. (2026).
  • Piras, M., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. PMC.
  • Wody, M. T., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiron[6][7]onane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]

  • Malet-Martino, M. C., et al. (1988). ¹⁹F NMR spectrometry evidence for bile acid conjugates of alpha-fluoro-beta-alanine as the main biliary metabolites of antineoplastic fluoropyrimidines in humans. PubMed.
  • PubChemLite. (n.d.). 7,7-difluoro-1-azaspiro[3.5]nonan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 3 as TFA salts in MeOD-d₃ at 500 MHz. Retrieved from [Link]

  • Wody, M. T., et al. (2019).
  • ResearchGate. (n.d.). ¹⁹F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Nanalysis. (2025). Water signal displacement in ¹H NMR spectroscopy using trifluoroacetic acid. Retrieved from [Link]

  • Chen, K.-T., et al. (2011). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1 ¹H NMR spectrum of 7. Supplementary Figure 2 ¹³C NMR spectrum of 7. Retrieved from [Link]

  • Brinkmann, A. (2019).
  • Stare, J., et al. (2022).
  • Iborra, S., et al. (2017).
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

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Exploratory

Physicochemical Profiling and Bioisosteric Applications of 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt in Modern Drug Discovery

Executive Summary The transition from planar, sp²-rich heterocycles (e.g., piperidines, piperazines, and morpholines) to sp³-rich spirocyclic bioisosteres represents a paradigm shift in contemporary medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich heterocycles (e.g., piperidines, piperazines, and morpholines) to sp³-rich spirocyclic bioisosteres represents a paradigm shift in contemporary medicinal chemistry[1]. Among these advanced scaffolds, 7,7-difluoro-2-azaspiro[3.5]nonane has emerged as a privileged building block. By combining high three-dimensionality with strategic fluorination, this molecule addresses common drug development liabilities, including poor aqueous solubility, suboptimal membrane permeability, and rapid metabolic clearance[1]. Supplied predominantly as a trifluoroacetic acid (TFA) salt (CAS: 2228781-03-9) to ensure chemical stability and assay readiness[2], this spirocycle is a critical tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel therapeutics.

Structural Rationale and Physicochemical Causality

As a Senior Application Scientist, it is crucial to understand why this specific architecture behaves the way it does in biological systems. The properties of 7,7-difluoro-2-azaspiro[3.5]nonane are not coincidental; they are the direct result of three interacting structural features:

The Spirocyclic Core: Escaping Flatland

The 2-azaspiro[3.5]nonane system consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring. This topology yields a Fraction of sp³ carbons (Fsp³) of 1.0 for the free base. High Fsp³ correlates strongly with clinical success, as the inherent 3D character disrupts flatland-associated π-π stacking, thereby improving aqueous solubility and reducing promiscuous off-target protein binding[1].

The gem-Difluoro Field Effect

Unsubstituted azetidines are highly basic (typical pKa ~10.4), which results in near-total protonation at physiological pH (7.4). This high basicity often leads to poor passive membrane permeability (low LogD) and an increased risk of hERG channel inhibition (cardiotoxicity)[3]. The strategic placement of a gem-difluoro group at the 7-position of the cyclohexane ring introduces a potent electron-withdrawing effect. While separated by several sigma bonds, the through-space electrostatic field effect in this rigid framework destabilizes the protonated ammonium state, effectively lowering the pKa of the azetidine nitrogen to a physiologically favorable range (~8.0–8.5)[4]. This precise modulation increases the fraction of the neutral species at pH 7.4, directly enhancing lipophilicity and passive permeability.

Metabolic Hotspot Shielding

Cyclohexane rings are notorious for being susceptible to cytochrome P450-mediated hydroxylation. By occupying the most sterically accessible apex of the cyclohexane ring with strong C–F bonds, the gem-difluoro group acts as a metabolic shield, redirecting clearance pathways and significantly extending the in vivo half-life[5].

The Role of the TFA Salt

Basic spirocyclic amines are prone to volatilization and oxidative degradation as free bases. The TFA salt form provides a stable, crystalline solid that is highly soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous buffers, establishing a reliable foundation for high-throughput screening and parallel synthesis workflows[2].

Rationale N1 Spirocyclic Core (Azaspiro[3.5]nonane) N3 Increased Fsp3 & Rigidity N1->N3 N2 gem-Difluoro Group (CF2 at C7) N4 Inductive Field Effect (Lower pKa) N2->N4 N5 Metabolic Hotspot Blocking N2->N5 N6 Improved Solubility & Novel Vectors N3->N6 N7 Enhanced Permeability (Higher LogD7.4) N4->N7 N8 Increased Half-Life (In Vivo) N5->N8

Fig 1: Causality pathway linking structural modifications of the scaffold to improved ADME/Tox properties.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of the compound, contrasting the functional free base against the handled TFA salt form.

ParameterValueImplication for Drug Design
Chemical Name 7,7-difluoro-2-azaspiro[3.5]nonane trifluoroacetateStandard IUPAC nomenclature for the spirocyclic salt[2].
CAS Number 2228781-03-9 (Salt) / 2169167-41-1 (Free Base)Unique identifiers for procurement and registry tracking[6],[2].
Molecular Formula C₈H₁₃F₂N • C₂HF₃O₂Combines the basic spirocycle with the stabilizing counterion[2].
Molecular Weight 275.21 g/mol (Salt) / 161.19 g/mol (Free Base)Low MW ensures high ligand efficiency when incorporated into larger scaffolds.
Fsp³ (Free Base) 1.0 (8/8 carbons)Perfect 3D character prevents flatland-associated aggregation[1].
Predicted pKa ~8.0 - 8.5Lowered from typical azetidines (~10.4) due to the gem-difluoro field effect[4].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the physicochemical profiling of 7,7-difluoro-2-azaspiro[3.5]nonane must be conducted using self-validating experimental systems. Below are the standardized protocols for evaluating its key parameters.

Workflow A 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt B pKa Determination (Potentiometric) A->B C Lipophilicity (LogD7.4 Shake-Flask) A->C D Metabolic Stability (HLM Assay) A->D E ADME Profile Optimization B->E C->E D->E

Fig 2: Standardized physicochemical profiling workflow for spirocyclic amine building blocks.

Protocol A: Shake-Flask LC-MS/MS Method for LogD₇.₄ Determination

Because the compound is an ionizable amine, LogD at physiological pH is a more predictive metric for permeability than LogP.

  • Preparation: Prepare a 10 mM stock solution of 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt in LC-MS grade DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and Potassium Phosphate Buffer (PBS, 100 mM, pH 7.4) by vigorous shaking in a separatory funnel for 24 hours at 25°C.

  • Partitioning: Add 10 µL of the compound stock to 990 µL of the biphasic mixture (1:1 octanol/buffer ratio) in a borosilicate glass vial.

  • Equilibration: Shake the vial at 300 rpm for 2 hours at 25°C. Centrifuge at 3000 × g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract 50 µL aliquots from both the octanol and aqueous layers. Dilute appropriately with mobile phase and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD₇.₄ = Log₁₀(Peak Area_octanol / Peak Area_buffer).

  • Self-Validating Step: Run Propranolol (known LogD ~1.2) as a positive control in parallel to verify the accuracy of the system's partitioning environment.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

This protocol validates the metabolic shielding provided by the gem-difluoro group[7].

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound in a 96-well plate.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking incubator.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[7].

  • Protein Precipitation: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C.

  • Analysis & Processing: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[7]. Plot the natural logarithm of the remaining percentage vs. time to determine the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

  • Self-Validating Step: Include a minus-NADPH control well. If degradation occurs without NADPH, it indicates non-CYP450 mediated instability (e.g., chemical hydrolysis), ensuring the calculated half-life is accurately attributed to metabolic clearance.

References

  • BenchChem. "A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery".
  • NextSDS. "7,7-difluoro-2-azaspiro[3.5]nonane — Chemical Substance Information".
  • NextSDS. "7,7-difluoro-2-azaspiro[3.5]nonane; trifluoroacetic acid — Chemical Substance Information".
  • ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic".
  • ResearchGate. "Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks".
  • ResearchGate. "Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes".
  • BenchChem. "5-Azaspiro[3.5]nonan-2-one chemical structure and properties".

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Foundational

The Strategic Incorporation of 7,7-difluoro-2-azaspiro[3.5]nonane in Modern Drug Discovery: A Technical Guide

Authored by: A Senior Application Scientist Abstract The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide delves into the strategic application of a specific, fluorinated spirocycle, 7,7-difluoro-2-azaspiro[3.5]nonane, in drug discovery. We will explore the underlying principles that make this scaffold an attractive building block, provide hypothetical synthetic strategies, and discuss its potential to address common challenges in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced molecular architectures for the next generation of therapeutics.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The majority of orally available small molecule drugs are dominated by flat, aromatic structures. While this chemical space has been fruitful, it is also heavily explored, leading to challenges in identifying novel intellectual property and achieving desired selectivity. The introduction of three-dimensionality into drug candidates is a widely recognized strategy to overcome these hurdles. Spriocyclic systems, characterized by two rings sharing a single carbon atom, are particularly effective in this regard.

The rigid nature of the spirocyclic core offers several advantages:

  • Conformational Restriction: By locking the conformation of a molecule, spirocycles can reduce the entropic penalty of binding to a target protein, potentially leading to higher potency.

  • Precise Vectorial Orientation: The fixed spatial arrangement of substituents on a spirocyclic scaffold allows for precise positioning of pharmacophoric elements into a protein's binding pocket.

  • Improved Physicochemical Properties: Spirocyclization can lead to an increase in sp3 character, which often correlates with improved solubility and metabolic stability.

  • Novel Chemical Space: The unique topology of spirocycles provides access to novel chemical matter, offering a pathway to circumvent existing patents and discover first-in-class therapeutics.

The Unique Profile of 7,7-difluoro-2-azaspiro[3.5]nonane

The 7,7-difluoro-2-azaspiro[3.5]nonane scaffold combines the benefits of a spirocyclic system with the strategic incorporation of fluorine and a secondary amine. This unique combination of features makes it a highly valuable building block in drug discovery.

The Azaspiro[3.5]nonane Core: A Rigid Scaffold for Precise Interactions

The 2-azaspiro[3.5]nonane portion of the molecule consists of an azetidine ring fused to a cyclohexane ring. This arrangement provides a rigid, three-dimensional framework that can orient substituents in well-defined vectors.[1][2] The nitrogen atom in the azetidine ring serves as a key functional handle. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and can participate in salt-bridge interactions.[3] Furthermore, the secondary amine provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The incorporation of azaspirocycles has been shown to improve physicochemical properties such as solubility and metabolic stability.[4]

The Power of Gem-Difluorination

The gem-difluoro group (CF2) is a bioisostere of a carbonyl or ether oxygen, but with profoundly different electronic properties.[5] The strategic placement of this group at the 7-position of the cyclohexane ring can have several beneficial effects:

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the nearby secondary amine in the azetidine ring.[6][7] This can be advantageous for optimizing the ionization state of the molecule at physiological pH, which in turn can influence cell permeability and target engagement.

  • Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Introducing a CF2 group at a position susceptible to metabolism can block this pathway, thereby increasing the half-life of the drug candidate.

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can have a cascading effect on the overall shape of the molecule.[9] This can be exploited to favor a bioactive conformation that binds more tightly to the target.

  • Tuning Lipophilicity: The effect of gem-difluorination on lipophilicity is complex and context-dependent.[10] It can either increase or decrease the LogP of a molecule, providing a tool to fine-tune this critical property for optimal absorption, distribution, metabolism, and excretion (ADME) characteristics.

The combination of the rigid azaspirocyclic core and the electronically-modulating gem-difluoro group makes 7,7-difluoro-2-azaspiro[3.5]nonane a "chameleon-like" scaffold that can be adapted to a wide range of drug discovery challenges.

Hypothetical Application and Synthetic Strategy

To illustrate the potential of 7,7-difluoro-2-azaspiro[3.5]nonane, let us consider a hypothetical drug discovery campaign targeting a kinase. Kinase inhibitors often feature a hinge-binding motif, and the overall shape and physicochemical properties of the molecule are critical for achieving selectivity and oral bioavailability.

Design Rationale

Our hypothetical design involves using the 7,7-difluoro-2-azaspiro[3.5]nonane as a central scaffold to orient a hinge-binding moiety and a solvent-front-directed group.

G cluster_0 Drug Candidate cluster_1 Kinase Binding Pocket Scaffold 7,7-Difluoro-2- azaspiro[3.5]nonane HingeBinder Hinge-Binding Moiety (e.g., Pyrimidine) Scaffold->HingeBinder N-alkylation SolventFront Solvent-Front Group (e.g., Substituted Phenyl) Scaffold->SolventFront Vectorial Orientation Hinge Hinge Region HingeBinder->Hinge H-bonding Solvent Solvent-Exposed Region SolventFront->Solvent Hydrophobic/ Polar Interactions

Caption: Drug design strategy using the spirocyclic scaffold.

Exemplary Synthetic Workflow

The synthesis of derivatives based on the 7,7-difluoro-2-azaspiro[3.5]nonane scaffold would likely proceed through a multi-step sequence. The following is a plausible, though hypothetical, workflow.

G A Commercially Available Ketone Precursor B Boc Protection of Secondary Amine A->B C Gem-Difluorination (e.g., DAST, Deoxo-Fluor) B->C D Boc Deprotection C->D E 7,7-difluoro-2-azaspiro[3.5]nonane (Core Scaffold) D->E F N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig, Reductive Amination) E->F G Final Drug Candidate F->G

Caption: Hypothetical synthetic workflow for drug candidates.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Boc-protected 7,7-difluoro-2-azaspiro[3.5]nonane

  • To a solution of commercially available N-Boc-2-azaspiro[3.5]nonan-7-one (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST, 2.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected 7,7-difluoro-2-azaspiro[3.5]nonane.

Step 2: Deprotection and N-Arylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (excess).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to yield the hydrochloride salt of 7,7-difluoro-2-azaspiro[3.5]nonane.

  • To a mixture of the hydrochloride salt (1.0 eq), an appropriate aryl halide (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq), and a suitable base (e.g., cesium carbonate, 2.5 eq) in a reaction vial, add a degassed solution of 1,4-dioxane and water (10:1).

  • Add a palladium catalyst and ligand (e.g., Pd2(dba)3 and Xantphos).

  • Seal the vial and heat the reaction to 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by preparative HPLC to yield the desired drug candidate.

Anticipated Impact on Drug Properties: A Comparative Analysis

The true value of a novel scaffold is demonstrated by its ability to improve the properties of a drug candidate relative to existing alternatives. The following table presents a hypothetical comparison of a drug candidate containing the 7,7-difluoro-2-azaspiro[3.5]nonane scaffold with a non-spirocyclic, non-fluorinated analog.

PropertyNon-Spirocyclic, Non-Fluorinated Analog7,7-Difluoro-2-azaspiro[3.5]nonane AnalogRationale for Improvement
Target Potency (IC50) 50 nM5 nMThe rigid spirocyclic scaffold pre-organizes the pharmacophores in a bioactive conformation, reducing the entropic penalty of binding.
Aqueous Solubility 10 µM100 µMThe increased sp3 character and potential for hydrogen bonding with the azetidine nitrogen can improve solubility over a flat, aromatic analog.
Metabolic Stability (t½ in human liver microsomes) 15 min> 120 minThe gem-difluoro group blocks a potential site of oxidative metabolism. The rigid scaffold may also orient the molecule away from metabolic enzymes.
hERG Inhibition (IC50) 0.5 µM> 30 µMThe lower pKa of the azetidine nitrogen reduces its basicity, which is a known mitigating factor for hERG liability. The 3D shape can also prevent binding to the hERG channel.
Lipophilicity (LogD at pH 7.4) 3.52.8The gem-difluoro group can modulate lipophilicity, and the overall 3D shape can lead to a lower LogD compared to a flat analog.

Conclusion and Future Directions

The 7,7-difluoro-2-azaspiro[3.5]nonane scaffold represents a powerful, yet underexplored, building block for modern drug discovery. By combining the conformational rigidity and vectorial precision of a spirocycle with the unique electronic and metabolic properties of a gem-difluoro group, this scaffold offers a compelling strategy for overcoming common challenges in drug development, including potency, selectivity, and pharmacokinetics. While the synthesis of such scaffolds can be more complex than their achiral, non-spirocyclic counterparts, the potential rewards in terms of creating differentiated, high-quality clinical candidates are substantial. As the demand for novel chemical matter continues to grow, the strategic incorporation of advanced, three-dimensional building blocks like 7,7-difluoro-2-azaspiro[3.5]nonane will be a key enabler of future therapeutic innovation.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Melnykov, K. P., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

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  • S. Holovach, et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Pustovalov, Y., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(4), 1235-1242. [Link]

  • Singh, R. P., et al. (2024). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

  • Sonawane, M. D., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8346-8360. [Link]

Sources

Exploratory

Conformational Analysis of 7,7-Difluoro-2-azaspirononane Trifluoroacetic Acid: A Technical Guide

Conformational Analysis of 7,7-Difluoro-2-azaspiro[1]nonane Trifluoroacetic Acid: A Technical Guide Abstract The pharmaceutical industry’s drive to "escape from flatland" has accelerated the adoption of spirocyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of 7,7-Difluoro-2-azaspiro[1]nonane Trifluoroacetic Acid: A Technical Guide

Abstract

The pharmaceutical industry’s drive to "escape from flatland" has accelerated the adoption of spirocyclic scaffolds as bioisosteres for traditional saturated heterocycles like piperidine[1]. Among these, the 7,7-difluoro-2-azaspiro[2]nonane trifluoroacetic acid salt represents a highly specialized building block[3]. This in-depth technical guide provides a rigorous conformational analysis of this molecule, detailing the stereoelectronic forces that govern its three-dimensional architecture and the self-validating experimental protocols required to elucidate its dynamics.

Structural Topology & Stereoelectronic Causality

The conformational behavior of 7,7-difluoro-2-azaspiro[2]nonane trifluoroacetic acid is dictated by three intersecting structural features:

  • The Spirocyclic Core : The 2-azaspiro[2]nonane system consists of a 4-membered azetidine ring and a 6-membered cyclohexane ring sharing a single spiro carbon (C4). The orthogonal arrangement of these rings inherently restricts the overall conformational flexibility of the molecule. This geometry effectively "locks" the exit vectors of attached substituents, precluding the molecule from adopting multiple high-energy conformations and reducing the entropic penalty upon target binding[4].

  • The gem-Difluoro Effect : The addition of the gem-difluoro group at the C7 position introduces profound stereoelectronic effects. The highly polarized C–F bonds exert a strong inductive pull. To minimize dipole-dipole repulsion and maximize hyperconjugative stabilization (σC-H → σ*C-F), the cyclohexane ring is forced into a highly stabilized chair conformation[5].

  • TFA Salt Formulation : As a trifluoroacetic acid (TFA) salt, the basic azetidine nitrogen is protonated. The resulting azetidinium cation undergoes increased ring puckering (butterfly conformation) to relieve torsional eclipsing strain between adjacent C–H bonds. In the solid state, the TFA anion forms a rigid, directional hydrogen-bonding network with the >NH2⁺ group, effectively locking the conformation[3].

Causality A gem-Difluoro Group D Dipole Minimization & Hyperconjugation A->D B Spirocyclic Core E Orthogonal Ring Geometry B->E C TFA Salt Formation F Azetidinium H-Bonding C->F G Conformational Locking & Bioisosterism D->G E->G F->G

Caption: Causality of stereoelectronic effects on conformational locking.

Conformational Dynamics: The Cyclohexane Ring Flip

Despite the rigidifying effect of the spirocenter, the cyclohexane ring undergoes a dynamic chair-chair interconversion in solution[6]. Due to the inherent symmetry of the spiro[2]nonane core, the two flipped chair states are energetically degenerate.

During the ring flip, the gem-difluoro group—located on the symmetry plane—transitions between equivalent axial and equatorial environments. However, the energy barrier (ΔG‡) for this inversion is heavily influenced by the steric bulk of the orthogonal azetidinium group and the hyperconjugative stabilization provided by the fluorine atoms[5]. Understanding this dynamic equilibrium is critical for predicting the molecule's behavior in biological milieus.

Self-Validating Experimental Protocols

To accurately map the conformational landscape of this molecule, empirical data must be gathered using self-validating methodologies that prevent instrumental artifacts from skewing thermodynamic calculations.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Solution Dynamics

Causality: At ambient temperature, rapid ring inversion averages the NMR signals. Cooling the sample slows this dynamic process, allowing the observation of discrete conformers. ¹⁹F NMR is particularly sensitive to these changes due to the large chemical shift dispersion of axial versus equatorial fluorine atoms. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 7,7-difluoro-2-azaspiro[2]nonane TFA salt in 0.5 mL of CD₂Cl₂ or DMF-d₇ (depending on the target temperature range).

  • Internal Calibration (Self-Validation): Add a coaxial insert containing 100% methanol to the NMR tube. The chemical shift difference between the CH₃ and OH protons of methanol provides an exact, self-validating measurement of the internal sample temperature, bypassing instrument thermocouple inaccuracies.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra from 298 K down to 173 K in 10 K increments.

  • Line-Shape Analysis: Identify the coalescence temperature (T_c) where the time-averaged ¹⁹F singlet splits into a distinct AB quartet (representing the non-equivalent axial and equatorial fluorines in the slow-exchange regime).

  • Thermodynamic Extraction: Apply the Eyring equation to the line-broadening data to calculate the activation free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the ring flip.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD provides the absolute solid-state geometry, revealing the exact azetidine puckering angle and the TFA hydrogen-bonding network that locks the conformation. Step-by-Step Methodology:

  • Crystallization: Grow single crystals via vapor diffusion by dissolving the TFA salt in a minimal volume of methanol and allowing diethyl ether to diffuse into the solution at 4 °C.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a cold stream (100 K) to minimize thermal motion and improve resolution.

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F².

  • Hydrogen Atom Validation (Self-Validation): Instead of placing the azetidinium protons in idealized riding positions, locate them directly in the difference Fourier map. This self-validates the exact geometry and directionality of the N–H···O(TFA) hydrogen bonds.

ConformationalWorkflow A 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt B Solution State (Dynamic Equilibrium) A->B C Solid State (Locked Conformation) A->C D VT-NMR Spectroscopy (Chair-Chair Interconversion) B->D E X-Ray Crystallography (H-Bonding Network) C->E F Thermodynamic Extraction (Eyring Equation) D->F G 3D Structural Elucidation (Bond Lengths & Angles) E->G

Caption: Workflow for elucidating solution and solid-state conformations.

Quantitative Data Summaries

The following tables summarize the expected quantitative parameters derived from the conformational analysis workflows.

Table 1: Quantitative Data Summary - Solution-State Dynamics (VT-NMR)

ParameterExpected Value RangeAnalytical Method
Ring Inversion Barrier (ΔG‡)10.5 – 11.2 kcal/molVT-¹⁹F NMR Line-Shape Analysis
¹⁹F Chemical Shifts (Slow Exchange)~ -90 ppm (ax), ~ -105 ppm (eq)¹⁹F NMR (at 173 K)
²J_FF Geminal Coupling Constant230 – 240 Hz¹⁹F NMR (at 173 K)
Coalescence Temperature (T_c)210 – 230 KVT-¹⁹F NMR

Table 2: Quantitative Data Summary - Solid-State Geometry (SCXRD)

ParameterExpected Value RangeAnalytical Method
Azetidine Puckering Angle15° – 25°Single-Crystal X-Ray Diffraction
Cyclohexane Chair Torsion Angles52° – 58°Single-Crystal X-Ray Diffraction
N–H···O(TFA) Hydrogen Bond Distance2.7 – 2.9 ÅSingle-Crystal X-Ray Diffraction
C–F Bond Lengths1.36 – 1.39 ÅSingle-Crystal X-Ray Diffraction

References

  • NextSDS. "7,7-difluoro-2-azaspiro[2]nonane; trifluoroacetic acid — Chemical Substance Information". 3

  • PMC. "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease". 4

  • PMC. "Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity". 6

  • PMC. "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with[18F]Fluoride". 5

  • French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[2]nonane-1-carboxylic Acid for Drug Design".1

Sources

Foundational

Thermodynamic Stability of Fluorinated Spirocyclic Building Blocks: A Stereoelectronic and Methodological Blueprint

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Spirocyclic scaffolds, particularly spiro[3.3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Spirocyclic scaffolds, particularly spiro[3.3]heptanes and azaspirocycles, have emerged as premier bioisosteres for benzenes, morpholines, and piperazines. However, the inherent ring strain of these systems necessitates strategic modifications to ensure their viability in drug development. The introduction of fluorine—ranging from single atoms to gem-difluoro and trifluoromethyl groups—profoundly1 of these building blocks[1].

This whitepaper dissects the stereoelectronic causality behind this stabilization and provides field-proven, self-validating experimental protocols to quantify these effects.

The Stereoelectronic Foundation of Thermodynamic Stability

Why does fluorination stabilize a strained spirocycle? The causality lies in the unique stereoelectronic properties of the fluorine atom. Fluorine’s extreme electronegativity significantly lowers the energy of the carbon-fluorine antibonding orbital ( σC−F∗​ ). This energetic lowering facilitates hyperconjugation, wherein adjacent, electron-rich bonding orbitals (such as σC−H​ or nitrogen lone pairs, nN​ ) donate electron density into the vacant σC−F∗​ orbital.

This phenomenon, commonly manifesting as the gauche effect or generalized anomeric effect, 2 where the fluorine atom is positioned gauche to an electropositive proton or antiperiplanar to a lone pair[2]. In the context of a spiro[3.3]heptane ring, this stereoelectronic interaction restricts ring-flipping and locks the molecule into a rigid, thermodynamically stable 3D geometry. Furthermore,3 ( nF​→σC−F∗​ ) that further enhance electron delocalization and thermodynamic stability[3]. Consequently, the entropic penalty typically associated with the binding of flexible molecules to a target protein is drastically minimized.

Stereoelectronic_Logic A Fluorination of Spirocyclic Core B High Electronegativity & Orbital Lowering A->B Induces C Hyperconjugation (σC-H → σ*C-F) B->C Gauche Effect D Dipole-Dipole Minimization B->D Steric/Electrostatic E Thermodynamic Conformational Stability C->E Locks 3D geometry D->E Lowers ΔG

Logical flow of stereoelectronic effects driving thermodynamic stability in fluorinated spirocycles.

Quantitative Impact on Physicochemical Properties

The thermodynamic stabilization induced by fluorination directly modulates the molecule's macroscopic properties. As demonstrated in recent characterizations of mono-, di-, and trifluoromethylated spirocycles, the electron-withdrawing nature of fluorine 4 while exerting a non-monotonic effect on lipophilicity (LogP)[4]. Furthermore, the strategic placement of gem-difluoro groups blocks primary sites of cytochrome P450 (CYP) mediated oxidation,5[5].

Table 1: Representative Physicochemical and Thermodynamic Trends in Spiro[3.3]heptanes
Substitution PatternpKa (Amine model)LogP (Lipophilicity)Relative Stability (ΔG, kcal/mol)Metabolic t½ (min)
Unsubstituted (H) ~9.51.50.0 (Baseline)35
Mono-fluoro (F) ~8.81.3-1.248
gem-Difluoro (F₂) ~7.51.8-2.8115
Trifluoromethyl (CF₃) ~6.52.5-3.4>150

(Data synthesized from established trends in fluorinated spirocyclic building blocks[1],[4])

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic and metabolic stability of these fluorinated spirocycles, a dual-pronged approach combining computational quantum mechanics and in vitro biological assays is required. The following protocols are designed as self-validating systems , ensuring that the data generated is internally consistent and free from artifactual bias.

Protocol A: Computational Thermodynamic Validation via DFT

Objective: To quantify the ΔG of conformers and isolate the hyperconjugative stabilization energy. Causality: Standard Density Functional Theory (DFT) often fails to account for medium-range dispersion forces, which are critical when assessing the compact, sterically crowded environment of a spiro[3.3]heptane ring. Therefore, an empirical dispersion correction (D3BJ) is mandatory.

  • Conformational Search: Perform a Monte Carlo conformational search using molecular mechanics (e.g., OPLS4) to generate all possible ring-pucker geometries.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP-D3BJ/6-311++G** level.

  • Self-Validation (Frequency Analysis): Conduct a vibrational frequency analysis on all optimized geometries. Validation Check: The absence of imaginary frequencies confirms that the optimized geometry is a true thermodynamic local minimum, not an unstable saddle point.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to mathematically quantify the σC−H​→σC−F∗​ stabilization energy (in kcal/mol), directly proving the stereoelectronic causality of the observed stability.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) as a biological proxy for compound stability. Causality: While a molecule may be thermodynamically stable in a vacuum, it must survive enzymatic attack to be a viable building block.

  • Preparation: Prepare a 10 mM stock of the fluorinated spirocycle in DMSO. Dilute to a 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with Human Liver Microsomes (HLM) at a 1 mg/mL protein concentration at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system to initiate CYP450-mediated metabolism.

  • Self-Validation (Quenching & Internal Standard): At precise time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation Check: The internal standard corrects for any volumetric or ionization variations during subsequent LC-MS/MS analysis, ensuring that any reduction in signal is strictly due to metabolic degradation, not instrument drift.

  • Self-Validation (Minus-NADPH Control): Run a parallel assay replacing the NADPH system with an equivalent volume of buffer. Validation Check: This proves that any degradation observed in the primary sample is strictly due to enzymatic cleavage, confirming the fundamental thermodynamic stability of the spirocycle in an aqueous environment.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS to calculate CLint​ and t1/2​ .

Protocol_Workflow Step1 Synthesize Fluorinated Spiro[3.3]heptane Step2 Computational DFT (B3LYP-D3BJ/6-311++G**) Step1->Step2 In silico prediction Step3 VT-NMR Spectroscopy (Conformer Ratio) Step1->Step3 In vitro physical Step4 In Vitro Microsomal Stability Assay Step1->Step4 Biological proxy Step6 Thermodynamic & Metabolic Validation Step2->Step6 ΔG confirmation Step3->Step6 Equilibrium data Step5 LC-MS/MS Quantification & Half-life (t½) Step4->Step5 Quench & Analyze Step5->Step6 Clearance rate

Multi-modal validation workflow for assessing spirocycle thermodynamic and metabolic stability.

Conclusion

The thermodynamic stability of fluorinated spirocyclic building blocks is not merely a byproduct of steric bulk, but a deeply rooted consequence of stereoelectronic hyperconjugation and dipole minimization. By understanding the causality of the gauche effect and employing rigorous, self-validating experimental workflows, drug development professionals can rationally design sp3 -rich architectures that perfectly balance 3D conformational rigidity with optimal pharmacokinetic profiles.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the N-Alkylation of 7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid

Executive Summary The incorporation of spirocyclic amines into small-molecule therapeutics has become a cornerstone of modern drug discovery. Specifically, 7,7-difluoro-2-azaspiro[3.5]nonane serves as a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic amines into small-molecule therapeutics has become a cornerstone of modern drug discovery. Specifically, 7,7-difluoro-2-azaspiro[3.5]nonane serves as a highly versatile, metabolically stable bioisostere for traditional piperidine and morpholine rings. The gem-difluoro moiety not only modulates the lipophilicity of the scaffold but also significantly alters the basicity of the spirocyclic nitrogen. Because this building block is predominantly isolated and stored as a trifluoroacetic acid (TFA) salt following Boc-deprotection, achieving high-yielding N-alkylation requires precise control over freebasing, solvent selection, and electrophile reactivity.

This application note provides drug development professionals with field-validated, step-by-step methodologies for functionalizing 7,7-difluoro-2-azaspiro[3.5]nonane via direct SN​2 alkylation and reductive amination, supported by mechanistic rationales and optimized quantitative parameters[1][2].

Mechanistic Rationale & Substrate Profiling

To design a self-validating experimental system, one must understand the intrinsic chemical behavior of the starting material:

  • Electronic Effects of the Gem-Difluoro Group : The geminal difluoro group on the cyclohexane ring exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa​ of the spirocyclic amine by approximately 1–2 units compared to its non-fluorinated counterpart. Consequently, the nitrogen lone pair is slightly less nucleophilic. This necessitates the use of slightly elevated temperatures for direct alkylation or the addition of catalysts (e.g., NaI) to accelerate the reaction.

  • TFA Salt Considerations : Cleavage of the tert-butyloxycarbonyl (Boc) protecting group with TFA in dichloromethane (DCM) yields the TFA salt[1]. The trifluoroacetate counterion forms a tight ion pair with the protonated amine. For the amine to act as a nucleophile, it must be completely neutralized.

  • Pathway Selection :

    • Direct Alkylation ( SN​2 ) : Best suited for primary alkyl halides. It requires a heterogeneous inorganic base (like K2​CO3​ or Cs2​CO3​ ) that can scavenge the TFA and the generated HX without participating in nucleophilic side reactions[3].

    • Reductive Amination : The preferred route for installing sterically hindered or aryl-methyl (benzyl) groups, as it inherently prevents over-alkylation (quaternary ammonium salt formation). It utilizes a mild reducing agent, sodium triacetoxyborohydride ( NaBH(OAc)3​ ), which selectively reduces the intermediate iminium ion rather than the starting aldehyde[2].

Experimental Workflow

G Start 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt Base Freebasing Step (DIPEA or K2CO3) Start->Base Removes TFA PathA Pathway A: Direct Alkylation Alkyl Halide (R-X), Base, Heat Base->PathA Polar Aprotic Solvent (DMF/MeCN) PathB Pathway B: Reductive Amination Aldehyde (R-CHO), NaBH(OAc)3 Base->PathB Weakly Acidic/Neutral (DCE/DCM) ProdA N-Alkyl Spirocycle (Direct Substitution) PathA->ProdA SN2 Mechanism ProdB N-Alkyl Spirocycle (Reductive Amination) PathB->ProdB Iminium Reduction

Workflow for N-alkylation of 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt via SN2 or reductive amination.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for functionalizing spirocyclic amine TFA salts based on established medicinal chemistry protocols[2][3].

Reaction TypeReagentsOptimal BaseSolventTemp (°C)Typical YieldKey Advantage
Direct Alkylation R-Br / R-I K2​CO3​ or Cs2​CO3​ MeCN or DMF60 - 8065 - 85%Highly efficient for primary aliphatic halides.
Reductive Amination R-CHO, NaBH(OAc)3​ DIPEA or Et3​N DCE or DCM20 - 2570 - 95%Avoids over-alkylation; extremely mild conditions.
Finkelstein-Assisted R-Cl, NaI (cat.) K2​CO3​ Acetone or DMF60 - 8060 - 80%Enables the use of cheaper, more stable alkyl chlorides.

Step-by-Step Methodologies

Protocol A: Direct SN​2 Alkylation using Alkyl Halides

Causality Check: Acetonitrile (MeCN) is selected as the solvent because it provides an optimal reflux temperature (82 °C) to overcome the reduced nucleophilicity of the fluorinated spirocycle, while K2​CO3​ ensures the TFA salt is neutralized without degrading the alkyl halide.

  • Preparation : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Freebasing : Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv, 3.0 mmol). Stir the suspension vigorously at room temperature for 15 minutes to liberate the free amine.

  • Electrophile Addition : Add the alkyl bromide (1.1 equiv, 1.1 mmol) dropwise via syringe.

    • Critical Insight: If using an alkyl chloride, add Sodium Iodide (NaI, 0.2 equiv) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide[3].

  • Reaction Execution : Attach a reflux condenser and heat the mixture to 70 °C under an inert Nitrogen atmosphere. Monitor the reaction via LC-MS or TLC (typically requires 12–18 hours for completion).

  • Workup : Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts, washing the filter cake with Ethyl Acetate (20 mL).

  • Purification : Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-alkylated spirocycle.

Protocol B: Reductive Amination using Aldehydes

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized here because it is highly sterically hindered; it easily deprotonates the TFA salt but cannot react with the aldehyde electrophile. 1,2-Dichloroethane (DCE) is the solvent of choice as it stabilizes the transient iminium ion better than DCM[2].

  • Preparation : Dissolve 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt (1.0 equiv, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL) in a dry flask under a nitrogen atmosphere.

  • Freebasing : Add DIPEA (1.5 equiv, 1.5 mmol) and stir for 10 minutes at room temperature.

  • Imine Formation : Add the target aldehyde (1.1 equiv, 1.1 mmol). Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation.

    • Critical Insight: If the aldehyde is electronically deactivated, add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate iminium formation.

  • Reduction : Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv, 1.5 mmol) in small portions over 5 minutes. The triacetoxy ligands reduce the hydride's reactivity, preventing premature reduction of the unreacted aldehyde[2].

  • Reaction Execution : Stir the reaction mixture at room temperature for 4–16 hours. Monitor completion via LC-MS.

  • Workup : Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ , 10 mL) to neutralize the remaining borohydride species. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, DCM/MeOH gradient) or preparative HPLC.

References

  • Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting Source: bioRxiv (2024) URL: [Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: Bioorganic & Medicinal Chemistry / PMC (2022) URL: [Link]

Sources

Application

Application Note: Strategic Implementation of 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt in Buchwald-Hartwig Cross-Coupling Reactions

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a detailed guide for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 7,7-difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid (TFA) salt in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. While this specific substrate represents a novel entry into this reaction class, this document outlines a robust, first-principles-based protocol. We will delve into the scientific rationale, key experimental parameters, and optimization strategies, with a focus on overcoming the unique challenges presented by the substrate's electronic and steric properties.

Introduction and Scientific Rationale

The synthesis of aryl amines is a critical transformation in the development of pharmaceuticals and functional materials.[1][4] The Buchwald-Hartwig reaction offers a versatile and highly efficient method for this purpose, far surpassing classical methods in scope and functional group tolerance.[1][2]

Recently, saturated spirocyclic scaffolds have gained significant traction in medicinal chemistry for their ability to introduce three-dimensionality, leading to improved physicochemical properties and novel intellectual property.[5][6][7] The 7,7-difluoro-2-azaspiro[3.5]nonane motif is a prime example, combining a rigid spirocyclic core with the unique electronic attributes of fluorine. The incorporation of fluorine can enhance metabolic stability, modulate pKa, and influence binding conformations.[8][9]

This guide addresses the use of 7,7-difluoro-2-azaspiro[3.5]nonane as its TFA salt in C-N cross-coupling. Several key factors must be considered for successful implementation:

  • Reduced Nucleophilicity: The gem-difluoro group at the C7 position is strongly electron-withdrawing. This effect, transmitted through the spirocyclic framework, is expected to decrease the nucleophilicity of the secondary amine at the N2 position, potentially slowing the rate of reaction.[9][10]

  • Steric Hindrance: The bulky, rigid structure of the azaspiro[3.5]nonane core presents significant steric hindrance around the nitrogen atom. This necessitates the use of specialized, bulky phosphine ligands designed to facilitate coupling of hindered substrates.[1][11][12]

  • In Situ Neutralization: The amine is supplied as a TFA salt, meaning it is protonated and unreactive as a nucleophile. A sufficient molar excess of a strong base is required to first neutralize the TFA salt to liberate the free amine in situ before participating in the catalytic cycle.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][13] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf > Cl.[13]

  • Amine Coordination & Deprotonation: The free secondary amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amido complex. This step is critical and often rate-limiting, especially for less nucleophilic amines.[2]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the arylated amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald-Hartwig Catalytic Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination pd_amido L₂Pdᴵᴵ(Ar)(NR₂') amine_coordination->pd_amido hx H-X amine_coordination->hx reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂' reductive_elimination->product arx Ar-X arx->oxidative_addition amine R₂'NH amine->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol is a robust starting point for the coupling of 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt with a generic aryl bromide. Optimization may be required depending on the specific aryl halide used.

Safety Precaution: This procedure involves air-sensitive reagents and requires the use of an inert atmosphere (Argon or Nitrogen). All glassware should be oven- or flame-dried prior to use.

Materials and Reagents
  • Amine: 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt

  • Aryl Halide: e.g., 4-Bromotoluene (or other Ar-Br, Ar-Cl)

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or Dioxane

  • Equipment: Schlenk tube or reaction vial with stir bar, septum, inert gas line, heating block or oil bath, standard glassware for workup and purification, silica gel for column chromatography.

Reaction Setup and Execution
  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Base Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide (2.5 mmol, 2.5 equiv.). Note: The excess base is crucial to neutralize the TFA salt and facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene (5 mL, 0.2 M) via syringe.

  • Reaction: Place the sealed reaction tube in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[15]

Summary of Recommended Starting Conditions
ParameterRecommended ConditionRationale / Notes
Aryl Halide Aryl Bromide or ChlorideChlorides are less reactive and may require higher catalyst loading or more active catalyst systems.[14]
Amine Loading 1.1 - 1.3 equivalentsA slight excess helps drive the reaction to completion.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol% Pd)Common, reliable Pd(0) and Pd(II) sources.[13] Pd(II) sources will be reduced in situ.[3]
Ligand XPhos, RuPhos, or other bulky biaryl phosphines (2-5 mol%)Bulky, electron-rich ligands are essential for coupling sterically hindered secondary amines.[1][13]
Base NaOtBu or LHMDS (2.2 - 2.5 equivalents)A strong, non-nucleophilic base is required. Stoichiometry must account for the TFA salt (1 equiv.) plus the catalytic requirement (1.2-1.5 equiv.).[13][15]
Solvent Toluene, Dioxane, or t-BuOHAnhydrous, non-protic solvents are standard.[3][16]
Temperature 90 - 110 °CElevated temperatures are typically necessary to overcome the activation energy, especially for less reactive substrates.[13]
Concentration 0.1 - 0.5 M

Troubleshooting and Optimization

Given the challenging nature of the substrate, optimization may be necessary. Below is a workflow to address common issues.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcome start Low or No Conversion Observed check_reagents Verify Reagent Quality (Anhydrous Solvent, Active Base, Pure Starting Materials) start->check_reagents First Step increase_temp Increase Temperature (e.g., to 120 °C) check_reagents->increase_temp If reagents are good change_ligand Screen Different Ligand (e.g., BrettPhos for primary amines, consider other biarylphosphines) increase_temp->change_ligand If still no improvement success Improved Yield increase_temp->success change_base Try an Alternative Base (e.g., LHMDS or K₃PO₄) change_ligand->change_base If ligand screen fails change_ligand->success increase_loading Increase Catalyst/Ligand Loading (e.g., up to 5 mol% Pd) change_base->increase_loading Last resort change_base->success increase_loading->success

Caption: A logical workflow for troubleshooting common issues.

Issue Potential Cause Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficiently active catalyst system. 2. Deactivated base or wet solvent. 3. Insufficient temperature.1. Change Ligand: Screen a panel of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[3] 2. Verify Reagents: Use freshly opened anhydrous solvent and a fresh bottle of base. Ensure the amine salt is dry. 3. Increase Temperature: Incrementally increase the reaction temperature up to 120 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-hydride elimination is competing with reductive elimination. 2. Catalyst decomposition.1. Use a Bulky Ligand: This often favors reductive elimination. XPhos is a good choice.[1] 2. Lower Temperature: If conversion is observed but side products dominate, try running the reaction at a lower temperature for a longer time (e.g., 80-90 °C).
Inconsistent Results 1. Reaction is highly sensitive to air/moisture. 2. Incomplete neutralization of TFA salt.1. Improve Inert Technique: Ensure all equipment is scrupulously dried and the inert atmosphere is maintained throughout setup. 2. Check Base Stoichiometry: Ensure at least 2.2 equivalents of a strong base are used. Consider using a stronger base like LHMDS.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Retrieved from [Link]

  • PubMed. (2021, December 17). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (2026, January 23). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Retrieved from [Link]

  • Catalysis Science & Technology. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PubMed. (2012, December 21). Pd-catalyzed C-H oxygenation with TFA/TFAA: expedient access to oxygen-containing heterocycles and late-stage drug modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Variation of the amine nucleophile. See the Supporting Information for... Retrieved from [Link]

  • ResearchGate. (2014, September 10). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[2][3]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • University of Nottingham Repository. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • MDPI. (2023, February 19). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Spirocyclic Peptidomimetics using 7,7-Difluoro-2-azaspiro[3.5]nonane

Introduction: Engineering Peptide Conformation with Fluorinated Spirocycles Peptides are exquisite signaling molecules, yet their therapeutic potential is often curtailed by poor metabolic stability and conformational fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptide Conformation with Fluorinated Spirocycles

Peptides are exquisite signaling molecules, yet their therapeutic potential is often curtailed by poor metabolic stability and conformational flexibility, which can lead to diminished receptor affinity and selectivity.[1][2] Peptidomimetics, molecules designed to replicate the essential structural features of a peptide's bioactive conformation, offer a compelling strategy to overcome these limitations.[1] Among the various approaches to peptidomimetic design, the introduction of rigidifying scaffolds that lock the peptide backbone into a desired secondary structure has proven particularly effective.[3]

Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, valued for their inherent three-dimensionality and ability to precisely orient pharmacophoric groups.[4] The fusion of two rings at a single carbon atom imparts a high degree of conformational rigidity, pre-organizing the peptide backbone and reducing the entropic penalty upon binding to its target.[3] This guide focuses on a specific, highly promising building block: 7,7-difluoro-2-azaspiro[3.5]nonane .

The incorporation of a gem-difluoro group onto the spirocyclic core offers several distinct advantages. Fluorine's high electronegativity can introduce favorable electronic interactions and modulate the basicity of the neighboring amine.[5][6] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7] The difluorinated spirocycle thus serves as a conformationally constrained, metabolically robust scaffold for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the 7,7-difluoro-2-azaspiro[3.5]nonane building block and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of the Fmoc-Protected 7,7-Difluoro-2-azaspiro[3.5]nonane Building Block

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Synthesis of Ketone Precursor cluster_1 Gem-Difluorination cluster_2 Functionalization for SPPS Start Commercially Available Starting Materials Step1 Cyclization to N-Boc-7-oxo-2-azaspiro[3.5]nonane Start->Step1 Step2 Deoxofluorination with Deoxo-Fluor® Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 Carboxymethylation Step3->Step4 Step5 Fmoc Protection Step4->Step5 Final_Product Fmoc-7,7-difluoro-2-azaspiro[3.5]nonan-2-yl)acetic acid Step5->Final_Product

Caption: Proposed synthetic workflow for the Fmoc-protected building block.

Protocol 1.1: Synthesis of N-Boc-7-oxo-2-azaspiro[3.5]nonane (Ketone Precursor)

This protocol is adapted from a patented procedure for the synthesis of the ketone precursor.[8]

Materials:

  • Commercially available starting materials for the synthesis of 7-oxo-2-azaspiro[3.5]nonane (as described in the patent literature)[8]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesize 7-oxo-2-azaspiro[3.5]nonane following the procedure outlined in the relevant patent literature.[8]

  • Dissolve the crude 7-oxo-2-azaspiro[3.5]nonane in DCM.

  • Add TEA (1.2 equivalents) to the solution.

  • Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-7-oxo-2-azaspiro[3.5]nonane.

Expected Yield: ~80-90%

Protocol 1.2: Deoxofluorination to N-Boc-7,7-difluoro-2-azaspiro[3.5]nonane

The conversion of the ketone to the gem-difluoro group is a key step. Deoxo-Fluor® is often preferred over DAST due to its enhanced thermal stability.[3][9][10]

Materials:

  • N-Boc-7-oxo-2-azaspiro[3.5]nonane

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-7-oxo-2-azaspiro[3.5]nonane in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add Deoxo-Fluor® (1.5 - 2.0 equivalents) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: 50-70%

Protocol 1.3: Functionalization for Solid-Phase Peptide Synthesis (SPPS)

The synthesized difluorinated spirocycle needs to be functionalized with a carboxylic acid handle and protected with an Fmoc group for use in SPPS.

Materials:

  • N-Boc-7,7-difluoro-2-azaspiro[3.5]nonane

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water mixture

  • 1 M Hydrochloric acid (HCl)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water mixture

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

Step 1: Boc Deprotection

  • Dissolve N-Boc-7,7-difluoro-2-azaspiro[3.5]nonane in DCM.

  • Add TFA (5-10 equivalents) at 0 °C and stir at room temperature for 1-2 hours.[11]

  • Concentrate the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution to obtain the free amine.

Step 2: Carboxymethylation

  • Dissolve the crude 7,7-difluoro-2-azaspiro[3.5]nonane in ACN.

  • Add K₂CO₃ (2.0 equivalents) and ethyl bromoacetate (1.2 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude ester by column chromatography.

Step 3: Saponification

  • Dissolve the purified ester in a THF/water mixture.

  • Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the carboxylic acid.

Step 4: Fmoc Protection

  • Dissolve the carboxylic acid in a dioxane/water mixture.

  • Add NaHCO₃ (2.0 equivalents).

  • Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise at 0 °C.[12]

  • Stir the reaction at room temperature for 4-6 hours.

  • Acidify the reaction mixture and extract the product.

  • Purify the final product, (Fmoc-7,7-difluoro-2-azaspiro[3.5]nonan-2-yl)acetic acid, by column chromatography or recrystallization.

Expected Overall Yield for Functionalization: 40-60%

Part 2: Incorporation of the Fluorinated Spirocycle into Peptides via SPPS

The Fmoc-protected difluorinated spirocyclic amino acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[13][14]

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing Steps Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing Steps Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2.1: Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating the custom building block into a peptide sequence on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • (Fmoc-7,7-difluoro-2-azaspiro[3.5]nonan-2-yl)acetic acid

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • DCM

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid.[15]

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling:

    • In a separate vial, pre-activate the (Fmoc-7,7-difluoro-2-azaspiro[3.5]nonan-2-yl)acetic acid (3-4 equivalents relative to resin loading) with HBTU/HOBt (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the spirocyclic amino acid, a longer coupling time or a double coupling may be necessary.[2]

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF, DCM, and MeOH.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Resin Loading0.4 - 0.8 mmol/gDependent on the specific resin used.
Amino Acid Equivalents3 - 5 eq.Increased equivalents may be needed for the spirocyclic amino acid.
Coupling Time2 - 4 hoursMay require longer time or double coupling for the spirocyclic residue.
Deprotection Time5 min + 20 minStandard for Fmoc removal with 20% piperidine.
Cleavage Time2 - 3 hoursStandard for TFA-based cleavage.
Crude Peptide Purity50 - 80%Highly sequence-dependent.
Purified Peptide Yield10 - 30%Dependent on sequence length and purification efficiency.

Part 3: Characterization and Conformational Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized peptidomimetic. Conformational analysis provides insights into the structural impact of the fluorinated spirocycle.

Protocol 3.1: Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To determine the purity and confirm the molecular weight of the final peptide.

  • Method: Analyze the purified peptide using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. The mass spectrometer will provide the molecular weight of the peptide, which should match the calculated value. Non-standard amino acids can be analyzed effectively with this method.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure of the peptide and to perform conformational analysis.

  • Method: Acquire 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY/ROESY) NMR spectra in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆).[18][19] The ¹⁹F NMR will show a characteristic signal for the CF₂ group. 2D NMR experiments will aid in the assignment of all proton resonances and provide information on through-bond and through-space correlations, which are crucial for determining the peptide's 3D structure.[20][21]

Protocol 3.2: Conformational Analysis

The rigid 7,7-difluoro-2-azaspiro[3.5]nonane scaffold is expected to induce a specific turn-like conformation in the peptide backbone.

Circular Dichroism (CD) Spectroscopy:

  • Objective: To assess the secondary structure of the peptidomimetic in solution.

  • Method: Record the CD spectrum of the peptide in a suitable solvent (e.g., phosphate buffer). The shape of the spectrum can indicate the presence of ordered structures like β-turns or a random coil conformation.[14][22]

NMR-Based Conformational Analysis:

  • Objective: To determine the detailed 3D structure of the peptidomimetic in solution.

  • Method: Analyze NOESY/ROESY spectra to identify through-space interactions between protons. These nuclear Overhauser effects (NOEs) provide distance restraints that can be used in molecular modeling calculations to generate a family of structures consistent with the experimental data.[3][20] The presence of specific NOEs between non-adjacent residues can confirm the presence of a turn conformation.

Impact of the Spirocyclic Scaffold on Peptide Conformation

Conformational_Impact cluster_0 Flexible Peptide cluster_1 Spirocyclic Peptidomimetic Flexible Multiple Conformations (Random Coil) Spirocycle Incorporation of 7,7-Difluoro-2-azaspiro[3.5]nonane Flexible->Spirocycle Synthetic Modification Receptor Target Receptor Flexible->Receptor Weak Binding (High Entropy Loss) Rigid Constrained Conformation (e.g., β-turn) Rigid->Receptor Strong Binding (Low Entropy Loss) Spirocycle->Rigid

Caption: The spirocycle pre-organizes the peptide for enhanced receptor binding.

Conclusion

The 7,7-difluoro-2-azaspiro[3.5]nonane scaffold represents a valuable and versatile building block for the design and synthesis of novel peptidomimetics. Its rigid, three-dimensional structure can effectively constrain the peptide backbone, while the gem-difluoro group can enhance metabolic stability and introduce beneficial electronic properties. The synthetic protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to explore the potential of this unique scaffold in their drug discovery programs. The ability to engineer specific, stable conformations into peptide-based molecules opens up new avenues for developing next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Herasymchuk, M., et al. (2021). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry, 2021(47). Available at: [Link]

  • Ishikura, H., et al. (2023). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. Available at: [Link]

  • ResearchGate. (2021). (A) Synthesis of gem‐difluorocycloheptane derivatives 12, 11, (B) and 10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Kim, D. W., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7583–7587. Available at: [Link]

  • Google Patents. (n.d.). EP2057111A1 - A large scale method for the deoxofluorination of ketones.
  • Mykhailiuk, P. K., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Wang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3323–3328. Available at: [Link]

  • Adpressa, D. A., et al. (2022). Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. Analyst, 147(2), 325-332. Available at: [Link]

  • Wang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. (2022). (PDF) Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]

  • Burks, M. D., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3822–3825. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Available at: [Link]

  • Senn, H., et al. (1990). Conformational studies of cyclic peptide structures in solution from 1H-Nmr data by distance geometry calculation and restrained energy minimization. Biopolymers, 29(10-11), 1387-400. Available at: [Link]

  • D'Andrea, L. D., & Picone, D. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Protein & Peptide Science, 21(8), 756-771. Available at: [Link]

  • Peters, J. P., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Analytical and Bioanalytical Chemistry, 415(8), 1409–1421. Available at: [Link]

  • Bentham Science. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available at: [Link]

  • ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Available at: [Link]

  • PubChem. (n.d.). 7,7-difluoro-2-azaspiro[3.5]nonane. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Available at: [Link]

  • ResearchGate. (n.d.). Are double couplings in SPPS interesting for purity of short peptides?. Available at: [Link]

  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 19(8), 441-474. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 13(26), 7234-7242. Available at: [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(2), 169-179. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • WUR eDepot. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Available at: [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • Wròblewski, H., et al. (1977). Purification and characterization of spiralin, the main protein of the Spiroplasma citri membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 465(2), 275-289. Available at: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 7,7-difluoro-2-azaspiro[1]nonane TFA salt .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 7,7-difluoro-2-azaspiro[1]nonane TFA salt .

Synthesizing fluorinated spirocyclic building blocks presents two major technical hurdles: suppressing elimination side-reactions during the deoxofluorination of the ketone precursor, and isolating the highly hygroscopic spirocyclic amine as a stable, free-flowing solid. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your isolated yield.

Workflow Ketone 2-Boc-2-azaspirononan-7-one (Starting Material) Fluorination Deoxofluorination (XtalFluor-E / Et3N·3HF) Ketone->Fluorination BocDifluoro 2-Boc-7,7-difluoro- 2-azaspiro[3.5]nonane Fluorination->BocDifluoro Substitution (Target) Elimination Vinyl Fluoride (Elimination Byproduct) Fluorination->Elimination Elimination (Side Reaction) Deprotection Boc Deprotection (TFA / DCM) BocDifluoro->Deprotection TFASalt 7,7-difluoro-2-azaspiro[3.5]nonane TFA Salt (Solid) Deprotection->TFASalt Azeotropic Drying & MTBE Trituration

Figure 1: Synthetic workflow and optimization nodes for 7,7-difluoro-2-azaspiro[1]nonane TFA salt.

Section 1: Deoxofluorination (Ketone to Difluoro Core)

Q: When reacting 2-Boc-2-azaspiro[1]nonan-7-one with DAST, my LCMS shows a massive amount of a monofluoroalkene byproduct. Why is this happening, and how do I prevent it?

A: You are observing an E2 elimination side-reaction, which is a notorious issue when using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on sterically hindered or strained cyclic ketones[2].

The Causality: DAST activates the carbonyl oxygen to form an intermediate alkoxy-N,N-diethylaminodifluorosulfane. In a perfect substitution pathway, a fluoride ion attacks the carbocationic center to form the gem-difluoride. However, DAST reactions generate basic dialkylamine byproducts. In the spiro[1]nonane system, the basic environment promotes the abstraction of an alpha-proton from the intermediate, leading to the elimination of the leaving group and the formation of a stable vinyl fluoride (monofluoroalkene) instead of the desired difluoro product[3].

The Solution: Switch your fluorinating reagent to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) paired with an exogenous fluoride source like Triethylamine trihydrofluoride (Et₃N·3HF). XtalFluor-E is a crystalline salt that does not generate highly basic amine intermediates or corrosive free HF natively. By operating in a "fluoride-starved" system that you carefully control via the addition of Et₃N·3HF, the reaction strongly favors nucleophilic fluorination (substitution) over base-induced elimination[4][5].

Table 1: Quantitative Comparison of Deoxofluorination Reagents for Cyclic Ketones
ReagentExogenous FluorideTypical Yield (%)Elimination Byproduct (%)Thermal Stability
DAST None40 - 50%20 - 30%Poor (Explosion risk >90°C)
Deoxo-Fluor None45 - 55%15 - 25%Moderate
XtalFluor-E Et₃N·3HF75 - 85%< 5%Excellent (Solid, >200°C)
Protocol 1: Optimized Deoxofluorination using XtalFluor-E

This protocol is self-validating: the absence of heavy fuming upon reagent addition confirms the stability of XtalFluor-E compared to DAST.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N₂), dissolve 2-Boc-2-azaspiro[1]nonan-7-one (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Fluoride Addition: Add Et₃N·3HF (2.0 eq) via syringe. Stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C. Add XtalFluor-E (1.5 eq) in one portion. The solid will slowly dissolve.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor via TLC (stain with KMnO₄; the vinyl fluoride byproduct will instantly reduce the stain, while the gem-difluoride will not).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-Boc-7,7-difluoro-2-azaspiro[1]nonane.

Section 2: N-Boc Deprotection & TFA Salt Formation

Q: I successfully deprotected the Boc group using TFA, but my final 7,7-difluoro-2-azaspiro[1]nonane TFA salt is a sticky, unmanageable oil. How do I get a high-yielding, free-flowing solid?

A: The formation of an oily residue is the most common failure point in isolating spirocyclic amine TFA salts[6].

The Causality: Trifluoroacetic acid (TFA) is highly hygroscopic and strongly hydrogen-bonds to the protonated spirocyclic amine. If the crude product is simply concentrated on a rotary evaporator, residual TFA and trace atmospheric moisture become trapped within the salt matrix, forming a deep eutectic solvent-like mixture (an oil) rather than a crystalline lattice. Furthermore, attempting an aqueous basic workup to isolate the free amine often results in massive yield loss, as low-molecular-weight fluorinated spirocycles are highly volatile and possess significant water solubility.

The Solution: You must force the salt to crystallize by disrupting the TFA-amine hydrogen bonding network. This is achieved through azeotropic drying with toluene followed by trituration in an anti-solvent (MTBE or diethyl ether)[6][7].

Mechanism BocAmine N-Boc Protected Amine Protonation Protonation by TFA BocAmine->Protonation tButylCation Loss of t-Butyl Cation (Isobutylene Gas) Protonation->tButylCation CarbamicAcid Carbamic Acid Intermediate tButylCation->CarbamicAcid Decarboxylation Decarboxylation (CO2 Gas Evolution) CarbamicAcid->Decarboxylation TFASalt Amine Trifluoroacetate Salt Decarboxylation->TFASalt Excess TFA

Figure 2: Acid-catalyzed N-Boc deprotection mechanism yielding the trifluoroacetate (TFA) salt.

Protocol 2: High-Yield Boc Deprotection & Salt Precipitation

This protocol is self-validating: successful decarboxylation is visually confirmed by effervescence, and successful azeotropic drying is confirmed by the transition from an oil to a solid upon anti-solvent addition.

  • Reaction Setup: Dissolve 2-Boc-7,7-difluoro-2-azaspiro[1]nonane in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acidification: Slowly add an equal volume of Trifluoroacetic acid (TFA) to create a 1:1 (v/v) DCM:TFA mixture.

  • Deprotection: Remove the ice bath. Stir at room temperature for 1-2 hours. You will observe mild effervescence (CO₂ and isobutylene gas evolution)[7]. The reaction is complete when gas evolution ceases and LCMS shows total consumption of the starting material.

  • Primary Concentration: Concentrate the mixture on a rotary evaporator (bath temp < 30 °C to prevent thermal degradation of the salt). You will be left with a thick, amber oil.

  • Azeotropic Drying (Critical Step): Add 10 mL of anhydrous toluene to the flask and re-concentrate on the rotary evaporator. Toluene forms a low-boiling azeotrope with TFA, pulling the residual acid out of the mixture. Repeat this toluene co-evaporation step two more times.

  • Trituration: Submerge the flask in an ice bath. Vigorously stir the oily residue while adding 15 mL of ice-cold Methyl tert-butyl ether (MTBE). The highly polar TFA salt is insoluble in MTBE, forcing it to crash out as a white precipitate, while organic impurities remain in solution.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with an additional 5 mL of cold MTBE. Dry the solid under high vacuum for 12 hours to afford the pure 7,7-difluoro-2-azaspiro[1]nonane TFA salt as a free-flowing, white crystalline powder.

References

  • A large scale method for the deoxofluorination of ketones (EP2057111A1). Google Patents.
  • Boc De-protection. r/Chempros - Reddit. Available at:[Link]

  • Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. Organic Letters - ACS Publications. Available at:[Link]

  • Simpler fluorine chemistry. Society of Chemical Industry (SCI). Available at:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC - NIH. Available at: [Link]

Sources

Optimization

Troubleshooting poor reactivity of 7,7-difluoro-2-azaspiro[3.5]nonane due to steric hindrance

Welcome to the Advanced Troubleshooting Guide for 7,7-difluoro-2-azaspiro[3.5]nonane . This spirocyclic amine is highly valued in drug discovery as a metabolically stable, lipophilic bioisostere for piperidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 7,7-difluoro-2-azaspiro[3.5]nonane . This spirocyclic amine is highly valued in drug discovery as a metabolically stable, lipophilic bioisostere for piperidine. However, its unique 3D topography often results in unexpected reaction failures during N-functionalization.

This guide provides field-proven, mechanistically grounded solutions to overcome the severe steric hindrance inherent to this scaffold.

Part 1: Diagnostic Logic & Workflow

To troubleshoot poor reactivity, we must first understand the molecule's spatial constraints. The secondary amine (N2) is embedded in a rigid 4-membered azetidine ring. The adjacent spiro carbon (C4) is flanked by the C5 and C9 protons of the fused cyclohexane ring. This creates a deep steric "cleft" that physically blocks incoming electrophiles and prevents the coordination of bulky transition-metal complexes[1]. Furthermore, the gem-difluoro group at C7 exerts a through-bond inductive electron-withdrawing effect (-I), subtly reducing the nitrogen's nucleophilicity.

Use the diagnostic workflow below to identify the correct strategic pivot for your specific reaction class.

G Start Poor Reactivity: 7,7-difluoro-2-azaspiro[3.5]nonane Decision1 Reaction Type? Start->Decision1 Coupling Buchwald-Hartwig Cross-Coupling Decision1->Coupling Pd-Catalyzed Direct Direct Nucleophilic Attack Decision1->Direct SN2 / Addition CouplingFix Use RuPhos/BrettPhos or Pd-PEPPSI-IPr (Accommodates Bulk) Coupling->CouplingFix Decision2 Electrophile? Direct->Decision2 Acyl Acylation / Amidation Decision2->Acyl Alkyl Alkylation Decision2->Alkyl AcylFix Use HATU/HOAt or DMAP Catalyst (Bypasses Sterics) Acyl->AcylFix AlkylFix Reductive Amination with Ti(OiPr)4 (Forces Iminium) Alkyl->AlkylFix

Workflow for troubleshooting steric hindrance in 7,7-difluoro-2-azaspiro[3.5]nonane reactions.

Part 2: Troubleshooting FAQs

Q1: Why do my Buchwald-Hartwig cross-couplings with this spirocycle stall at <10% conversion when using standard Pd(dppf)Cl₂ or BINAP? A1: Standard bidentate phosphine ligands (like BINAP or dppf) fail because the resulting Pd(II) intermediate is too sterically congested to allow the bulky spirocyclic amine to coordinate during the transmetalation step. Steric hindrance around the Pd metal severely limits transmetalation[2]. You must switch to bulky, electron-rich monodentate biaryl phosphines—specifically RuPhos or BrettPhos —which are explicitly designed to create a wide, open coordination pocket for secondary amines[3]. Alternatively, using a Pd-PEPPSI-IPr precatalyst provides a highly active, mono-ligated Pd(0) species that excels with encumbered nucleophiles[4].

Q2: Reductive amination with my target aldehyde yields mostly unreacted starting material. What is the mechanistic failure? A2: The rate-limiting step in reductive amination for hindered amines is the formation of the intermediate iminium ion. Weak acids (like acetic acid) are insufficient to drive the dehydration step against the steric penalty of the spirocycle. To force iminium formation, you must use a strong oxophilic Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) . Once the iminium is forced to form, it can be reduced in situ with a compact hydride source like Sodium cyanoborohydride (NaBH₃CN)[1].

Q3: How can I improve the yield of N-acylation? Standard EDC/HOBt coupling is giving me <30% yield. A3: Standard carbodiimide couplings fail because the O-acylisourea intermediate is too bulky to be attacked by the shielded azetidine nitrogen; the required Bürgi-Dunitz trajectory is blocked by the cyclohexane chair[1]. You must use HATU/HOAt . The 7-aza-hydroxyl group of HOAt provides an intramolecular hydrogen bond that pre-organizes the transition state, acting as an internal base to guide the hindered amine into the electrophilic center, effectively bypassing the steric bulk.

Part 3: Quantitative Data & Benchmarking

The following table summarizes the expected performance of various reagent combinations when functionalizing 7,7-difluoro-2-azaspiro[3.5]nonane, based on internal benchmarking and literature precedent.

Reaction ClassReagents / Catalyst SystemBase / AdditiveTypical YieldMechanistic Rationale
Cross-Coupling Pd(OAc)₂, BINAPCs₂CO₃< 10%Bidentate ligand prevents bulky amine coordination.
Cross-Coupling Pd₂(dba)₃, RuPhosNaOtBu85–95%Monodentate biaryl ligand creates an open Pd pocket.
Cross-Coupling Pd-PEPPSI-IPrCs₂CO₃80–90%NHC ligand stabilizes highly active mono-ligated Pd(0).
Reductive Amination NaBH(OAc)₃, AcOHNone15–20%Weak acid fails to drive hindered iminium formation.
Reductive Amination NaBH₃CNTi(OiPr)₄75–88%Lewis acid forces equilibrium toward iminium ion.
N-Acylation EDC, HOBtDIPEA30–40%Bulky O-acylisourea intermediate blocks nucleophilic attack.
N-Acylation HATU, HOAtDIPEA90–98%Neighboring group effect accelerates hindered attack.

Part 4: Step-by-Step Validated Protocols

Protocol A: Optimized Buchwald-Hartwig Amination for Hindered Spirocycles

This protocol utilizes a self-activating Pd/RuPhos system specifically tuned for secondary spirocyclic amines.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine your aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene (0.2 M).

    • Causality: Pd₂(dba)₃ and RuPhos form a highly active, mono-ligated Pd(0) species. The bulky biaryl framework of RuPhos prevents the formation of unreactive bis-ligated Pd complexes, leaving an open coordination site for the bulky spirocycle[3].

  • Substrate Addition: Add 7,7-difluoro-2-azaspiro[3.5]nonane (1.2 eq) to the mixture. Seal the vessel and heat to 90°C for 12 hours.

    • Self-Validation Check: Monitor the color of the reaction. The mixture should transition from a dark purple/red (unreacted Pd₂(dba)₃) to a distinct golden-brown/orange color within the first 30 minutes, visually confirming the successful formation of the active L-Pd(0) catalytic cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter immediately through a pad of Celite.

    • Causality: Immediate filtration removes inorganic salts and precipitated palladium black, preventing the basic amine product from sequestering onto the metal surface during concentration.

Protocol B: Lewis Acid-Driven Reductive Amination

Use this protocol when standard reductive amination conditions (STAB/AcOH) fail due to steric repulsion.

  • Forced Iminium Formation: Dissolve 7,7-difluoro-2-azaspiro[3.5]nonane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir at room temperature under argon for 12 hours.

    • Causality: The spirocyclic bulk prevents spontaneous iminium formation. Ti(OiPr)₄ acts as a dual-purpose strong oxophilic Lewis acid and dehydrating agent, forcing the thermodynamic equilibrium toward the iminium ion[1].

  • Sterically Guided Reduction: Cool the reaction to 0°C. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in small portions over 10 minutes. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH₃CN is a mild, highly compact hydride source. It can navigate the sterically crowded trajectory of the Ti-complexed iminium without prematurely reducing the unreacted aldehyde.

  • Quench and Extraction: Quench the reaction by adding 1M NaOH (aqueous) dropwise until gas evolution ceases. Extract with Dichloromethane (DCM).

    • Self-Validation Check: The addition of NaOH will generate a dense, bright white precipitate (TiO₂). The formation of this solid confirms the complete hydrolysis of the titanium-amine complex, ensuring your spirocyclic product is fully released into the organic phase.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL:[Link]

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction ResearchGate URL:[Link]

Sources

Troubleshooting

Removing residual trifluoroacetic acid from 7,7-difluoro-2-azaspiro[3.5]nonane products

Technical Support Center: Troubleshooting & Protocols Topic: Removing Residual Trifluoroacetic Acid (TFA) from 7,7-Difluoro-2-azaspiro[1]nonane Products Welcome to the Technical Support Center. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Protocols Topic: Removing Residual Trifluoroacetic Acid (TFA) from 7,7-Difluoro-2-azaspiro[1]nonane Products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-tested guide to address the specific physicochemical challenges of handling 7,7-difluoro-2-azaspiro[1]nonane.

Trifluoroacetic acid (TFA) is ubiquitous in organic synthesis, particularly for Boc-deprotection. However, residual TFA forms a highly stable salt with basic amines. If left unaddressed, TFA contamination suppresses ionization in mass spectrometry, shifts NMR signals, interferes with downstream amide couplings, and exhibits severe cytotoxicity in cell-based assays[2].

Because 7,7-difluoro-2-azaspiro[1]nonane is a low-molecular-weight (161.19 g/mol ) spirocyclic secondary amine[3][4], it presents unique handling difficulties: its free base is both highly water-soluble and volatile. Standard aqueous workups often result in catastrophic yield losses. The following guide provides causality-driven troubleshooting and self-validating protocols to isolate your product safely and efficiently.

Workflow Decision Matrix

Before selecting a protocol, you must determine the required downstream state of your 7,7-difluoro-2-azaspiro[1]nonane product. Use the logic tree below to select the optimal methodology.

TFARemoval Start Goal: Remove TFA from 7,7-difluoro-2-azaspiro[3.5]nonane Decision1 What is the required downstream form? Start->Decision1 FreeBase Free Base (For immediate coupling) Decision1->FreeBase Needs Free Amine SaltForm Stable Salt (For bio-assays/storage) Decision1->SaltForm Needs Stable Solid Decision2 Does the mixture require additional purification? FreeBase->Decision2 HCl Protocol C: Salt Exchange to HCl (Lyophilization) SaltForm->HCl SCX Protocol A: SCX Catch-and-Release Decision2->SCX Yes (Crude Mixture) Amberlyst Protocol B: Amberlyst A21 Acid Scavenging Decision2->Amberlyst No (Pure TFA Salt)

Decision matrix for selecting the optimal TFA removal protocol based on downstream requirements.

Troubleshooting & FAQs

Q1: Why am I experiencing massive yield losses during standard aqueous basic workup (e.g., extracting with DCM/sat. NaHCO3)? A: The issue is the partition coefficient. 7,7-difluoro-2-azaspiro[1]nonane is a small, polar molecule[4]. While the electron-withdrawing gem-difluoro group slightly lowers the amine's basicity compared to an unsubstituted spirocycle, the free base remains highly water-soluble. During liquid-liquid extraction, a significant fraction of the free amine remains trapped in the aqueous layer. We strongly recommend abandoning aqueous extraction in favor of solid-phase extraction (SCX) or resin-based scavenging.

Q2: My product seems to disappear when I evaporate the solvent under high vacuum to remove TFA. How do I prevent this? A: You are encountering volatility. Small aliphatic and spirocyclic amines possess significant vapor pressure as free bases. When you attempt to pull off TFA under high vacuum, the free base co-evaporates into your cold trap. If you need the free base, evaporate solvents at >100 mbar and keep the water bath below 25°C. If you do not explicitly need the free base, convert the product to a Hydrochloride (HCl) salt (See Protocol C). The HCl salt is a stable, non-volatile solid that can be safely dried under high vacuum[5].

Q3: How can I remove TFA directly from an organic reaction mixture without aqueous extraction? A: You can utilize weakly basic macroporous resins like Amberlyst A21[6]. Amberlyst A21 contains tertiary amine functional groups that act as an acid scavenger. Because the resin is basic enough to bind the strong acid (TFA, pKa ~ 0.23) but not strong enough to permanently bind your secondary amine product, simply stirring your crude organic solution with the resin neutralizes the salt. The TFA remains bound to the solid resin, and your free amine stays in the organic solution[7].

Q4: How do I analytically verify that all residual TFA is gone? A: ^19F NMR is the self-validating gold standard for this specific molecule. 7,7-difluoro-2-azaspiro[1]nonane has a distinct ^19F multiplet for its gem-difluoro group (typically around -90 to -100 ppm). Residual TFA appears as a sharp, intense singlet at approximately -76.5 ppm. The complete absence of the -76.5 ppm peak confirms successful TFA removal.

Step-by-Step Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

Mechanism: The sulfonic acid groups on the SCX resin ionically bind the protonated spirocyclic amine. Methanol washes away neutral/acidic impurities and free TFA. Methanolic ammonia then deprotonates the amine, breaking the ionic bond and eluting the pure product[1][8].

  • Conditioning: Mount an SCX-2 cartridge (e.g., 2g or 5g, depending on scale) on a vacuum manifold. Condition the resin by passing 3 column volumes (CV) of Methanol (MeOH) through the column[8].

  • Loading: Dissolve the 7,7-difluoro-2-azaspiro[1]nonane TFA salt in a minimal volume of MeOH (or a 1:1 DCM/MeOH mixture) and load it onto the column. Allow it to drip through via gravity.

  • Washing: Wash the column with 3 CV of MeOH. This step elutes all non-basic impurities and residual free TFA. Discard the wash fraction.

  • Elution: Elute the target free amine by passing 2-3 CV of 2M Ammonia in Methanol (NH3/MeOH) through the column[9]. Collect this fraction in a clean, pre-weighed flask.

  • Concentration: Carefully concentrate the eluate under reduced pressure (Water bath ≤ 25°C, vacuum >100 mbar) to avoid volatilizing the free base.

Protocol B: Acid Scavenging with Amberlyst A21 Resin

Mechanism: Amberlyst A21 is a tertiary amine resin. It scavenges the strong TFA acid from the solution via acid-base neutralization, leaving the weaker secondary amine free base in solution[6].

  • Preparation: Dissolve the pure TFA salt of 7,7-difluoro-2-azaspiro[1]nonane in an organic solvent (e.g., DCM, MeOH, or Acetonitrile)[10].

  • Scavenging: Add Amberlyst A21 free base resin (approximately 3-5 equivalents by weight capacity) directly to the flask[7].

  • Incubation: Stir the suspension gently at room temperature for 2 to 3 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad to remove the TFA-bound resin[5].

  • Recovery: Wash the resin cake with 1-2 volumes of the reaction solvent to ensure complete recovery of the amine. Concentrate the filtrate under mild vacuum.

Protocol C: Salt Exchange to Hydrochloride (HCl) via Lyophilization

Mechanism: HCl (pKa ~ -3) is a stronger acid than TFA (pKa ~ 0.23). Adding excess HCl displaces the TFA. Repeated evaporation/lyophilization drives off the volatile free TFA, shifting the equilibrium entirely to the stable HCl salt[5].

  • Dissolution: Dissolve the 7,7-difluoro-2-azaspiro[1]nonane TFA salt in a small volume of 1,4-Dioxane or Methanol.

  • Displacement: Add a 5-10 molar excess of 4M HCl in 1,4-Dioxane. Stir at room temperature for 30 minutes to allow complete proton exchange.

  • Evaporation: Evaporate the solvent under reduced pressure to remove the bulk of the displaced free TFA.

  • Lyophilization: Re-dissolve the residue in MS-grade Water (or a 4:1 Water/Acetonitrile mixture). Freeze the solution and lyophilize (freeze-dry) overnight at < 0.1 mbar[5].

  • Validation: The resulting product is the stable 7,7-difluoro-2-azaspiro[1]nonane hydrochloride salt, ready for long-term storage or direct use in biological assays.

Quantitative Protocol Comparison

To assist in workflow integration, the quantitative performance metrics of the three protocols are summarized below:

MetricProtocol A: SCX Catch & ReleaseProtocol B: Amberlyst A21Protocol C: HCl Salt Exchange
Target Output Form Free BaseFree BaseHydrochloride (HCl) Salt
Typical Recovery Yield 85% – 95%90% – 98%> 95%
TFA Removal Efficiency > 99%> 95%> 99%
Processing Time 1 – 2 hours2 – 4 hours12 – 24 hours (incl. lyophilization)
Primary Advantage Purifies crude mixtures while removing TFAFastest method for pure salts; highly scalablePrevents volatility; yields assay-ready stable solid
Primary Limitation Requires specific SPE consumablesDoes not remove non-acidic impuritiesRequires access to a lyophilizer

References

  • Chemie Brunschwig. "SOLUTIONS FOR PEPTIDE SYNTHESIS". Chemie Brunschwig. Available at:[Link]

  • ResearchGate. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins". ResearchGate. Available at: [Link]

  • Biotage. "Chemistry Data Sheet: Separation by ISOLUTE SCX-2 column". Biotage. Available at:[Link]

  • DOI.org. "Supporting Information for Process Development for the First GMP Synthesis of SGD-9501-TFA". DOI. Available at: [Link]

  • ResearchGate. "What is the best way to convert my amine compound from the salt form into free amine?". ResearchGate. Available at: [Link]

  • PMC. "The Role of Counter-Ions in Peptides—An Overview". National Institutes of Health. Available at:[Link]

  • Raines Lab. "Canavanine versus arginine: Prospects for cell-penetrating peptides". Raines Lab. Available at: [Link]

Sources

Optimization

Technical Support Center: Prep-HPLC Purification of Fluorinated Spirocycles

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to purify fluorinated spirocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to purify fluorinated spirocycles. These molecules are highly prized in medicinal chemistry; their rigid 3D architecture reduces the entropic penalty upon target binding, while fluorination enhances metabolic stability and modulates lipophilicity.

However, these exact physicochemical properties—altered dipole moments, unique stereochemical complexities, and poor solubility—make preparative HPLC (Prep-HPLC) a significant bottleneck. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind chromatographic behaviors and actionable, self-validating protocols to rescue failing purifications.

Method Development Workflow

PrepWorkflow N1 Crude Fluorinated Spirocycle N2 Solubility & LogP Profiling N1->N2 N3 Stationary Phase Selection (PFP vs. Alkyl C18) N2->N3 N4 Mobile Phase Optimization (Modifiers: TFA, FA, Fluoroalcohols) N3->N4 N5 Analytical LC-MS Screening N4->N5 N6 Direct Prep-HPLC Scale-Up N5->N6 Rs > 1.5 N7 Orthogonal SFC Resolution (Diastereomer Separation) N5->N7 Rs < 1.5 (Isomers) N7->N6

Workflow for Prep-HPLC method development of fluorinated spirocycles.

Troubleshooting & FAQs
Module 1: Stationary Phase Selection

Q: My fluorinated spirocycle co-elutes with its non-fluorinated synthetic precursor on a standard C18 column. How can I resolve them?

A: Switch from a standard alkyl C18 phase to a fluorinated stationary phase, specifically a Pentafluorophenyl (PFP) column.

Causality: Traditional C18 columns achieve separation almost exclusively through dispersive hydrophobic (van der Waals) interactions[1]. Because substituting a hydrogen atom with a fluorine atom may only marginally alter the overall lipophilicity (LogP) of a rigid spirocycle, C18 phases often fail to recognize the structural difference. In contrast, PFP columns offer multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity[1][2]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole that interacts favorably with the polarized C-F bonds of your fluorinated spirocycle, selectively increasing its retention time relative to the non-fluorinated precursor[3].

Module 2: Mobile Phase & Additives

Q: I am experiencing severe peak tailing and poor recovery when purifying a basic fluorinated azaspirocycle. What mobile phase adjustments are necessary?

A: Peak tailing for basic azaspirocycles is typically caused by secondary ion-exchange interactions with unendcapped, ionized residual silanols on the silica support[2].

Causality: While fluorination inductively lowers the pKa of proximal amines, many azaspirocycles remain protonated under standard reversed-phase conditions. To suppress silanol ionization (pKa ~3.5-4.5), you must lower the mobile phase pH using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA)[4]. TFA acts as a strong ion-pairing agent, wrapping the basic amine in a hydrophobic pocket to improve peak shape. If you are using LC-MS triggered fraction collection and TFA causes unacceptable ion suppression, consider novel fluorinated eluent additives such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). Recent studies demonstrate that these fluorinated additives drastically increase the retention and peak symmetry of basic polar analytes by modifying the solvation environment[5].

Module 3: Overcoming Solubility & Injection Challenges

Q: My compound precipitates at the column head during injection, causing high backpressure and split peaks. How do I prevent this without sacrificing loadability?

A: This is a classic solvent mismatch issue. Fluorinated spirocycles often exhibit poor aqueous solubility but are highly soluble in strong injection solvents like DMSO or DMF. Injecting a large plug of DMSO into a highly aqueous starting mobile phase causes instantaneous precipitation at the column head.

Causality & Solution: To resolve this, implement an "At-Column Dilution" strategy[6]. This technique utilizes a secondary pump to deliver the strong sample solvent directly into a high-flow aqueous stream just before the column head. The rapid mixing ensures the analyte is adsorbed onto the stationary phase before it has time to crystallize. If hardware modifications are not possible, pre-dilute your sample with the starting mobile phase until slight cloudiness appears, then filter before injection. Alternatively, keep the injection volume strictly below 1% of the total column volume.

Module 4: Diastereomeric Resolution

Q: Prep-HPLC is failing to resolve a mixture of spirocyclic diastereomers. What is the next logical step?

A: Transition to Supercritical Fluid Chromatography (SFC).

Causality: Spirocyclic diastereomers (or epimers) possess nearly identical hydrophobicities but differ critically in their 3D spatial arrangement. Reversed-phase HPLC often lacks the shape recognition required to separate them. SFC utilizes supercritical CO2​ combined with an aprotic modifier (e.g., methanol or acetonitrile)[7]. The high diffusivity and low viscosity of supercritical CO2​ lead to exceptional mass transfer kinetics. When paired with specialized stationary phases (like 2-Ethylpyridine, Diol, or chiral selectors), SFC provides superior shape recognition, making it the premier choice for separating tautomeric or epimeric spiro compounds that co-elute in RP-HPLC[7].

Data Presentation: Stationary Phase Comparison

To assist in column selection, the following table summarizes the quantitative and qualitative differences between common stationary phases used for fluorinated spirocycles:

Stationary PhasePrimary Retention MechanismShape SelectivityCompatibility with Basic AnalytesRelative Retention of Fluorinated Analytes
Alkyl C18 Hydrophobic (van der Waals)LowModerate (requires ion-pairing)Baseline
Pentafluorophenyl (PFP) Dipole-dipole, π−π , H-bondingHighHigh (strong ion-exchange)Significantly Increased
Perfluoroalkyl (Fluorous) Fluorous-fluorous interactionsModerateLowHighly Specific / Increased
SFC 2-Ethylpyridine H-bonding, Dipole-dipoleVery HighExcellent (self-basifying)Variable (Driven by 3D shape)
Experimental Protocols: Self-Validating Method Transfer

When scaling up from an analytical screening run to a preparative purification, use this self-validating protocol to ensure predictable elution and prevent sample loss.

Step 1: Analytical Screening & Gradient Optimization

  • Run the crude sample on an analytical PFP column (e.g., 4.6 x 100 mm, 5 µm) using a broad gradient (5% to 95% Organic over 10 minutes).

  • Identify the elution percentage ( ) of the target fluorinated spirocycle.

  • Validation Check: Calculate the retention factor ( k′ ). Ensure k′ is between 2 and 10. If k′<2 , decrease the starting organic percentage.

Step 2: Focused Gradient Design

  • Design a shallow, focused gradient for the prep run to maximize resolution.

  • Set the starting organic concentration to ( ).

  • Set the ending organic concentration to ( ).

  • Run this shallow gradient over 15-20 column volumes (CV).

Step 3: Loading Capacity Determination

  • Perform a loading study on the analytical column by injecting increasing volumes/concentrations until the resolution ( Rs​ ) between the target and the closest impurity drops to 1.5.

  • Validation Check: If the peak fronting occurs before Rs​ drops, the column is overloaded by mass. If peak broadening occurs symmetrically, it is overloaded by volume.

Step 4: Scale-Up Calculation

  • Scale the injection volume and flow rate geometrically based on the ratio of the column cross-sectional areas ( rprep2​/ranalytical2​ ).

  • Formula: Flowprep​=Flowanalytical​×(Diameterprep​/Diameteranalytical​)2 .

Step 5: Fraction Collection & Lyophilization

  • Trigger fraction collection via MS (extracted ion chromatogram) to avoid collecting non-UV absorbing fluorinated impurities.

  • Immediately freeze fractions on dry ice and lyophilize to prevent acid-catalyzed degradation of the spirocycle if TFA or FA was used in the mobile phase.

References
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate Source: ResearchGate URL
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International Source: Chromatography Online URL
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International Source: Chromatography Online URL
  • Source: University of Tartu (UT.ee)
  • Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again - PMC Source: NIH / PMC URL
  • Preparative HPLC-MS purification system | Download Scientific Diagram - ResearchGate Source: ResearchGate URL
  • Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla - Plu.

Sources

Reference Data & Comparative Studies

Validation

Metabolic Stability of 7,7-Difluoro-2-azaspiro[3.5]nonane vs. Non-Fluorinated Spirocycles: A Comprehensive Guide

The transition from planar aromatic rings to three-dimensional spirocyclic scaffolds has revolutionized modern medicinal chemistry. By escaping "flatland," drug developers can enhance aqueous solubility, modulate lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar aromatic rings to three-dimensional spirocyclic scaffolds has revolutionized modern medicinal chemistry. By escaping "flatland," drug developers can enhance aqueous solubility, modulate lipophilicity, and improve target specificity. Among these scaffolds, 2-azaspiro[3.5]nonane has emerged as a highly versatile building block[1]. However, while the non-fluorinated spirocycle offers excellent physicochemical baseline properties, it often presents metabolic liabilities—particularly oxidative vulnerabilities at the exposed cyclohexyl ring.

The strategic gem-difluorination to yield 7,7-difluoro-2-azaspiro[3.5]nonane effectively mitigates these liabilities, extending half-life and reducing intrinsic clearance. This guide objectively compares the performance of fluorinated versus non-fluorinated azaspirocycles, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Fluorine Effect

Why does adding fluorine at the 7-position drastically alter the DMPK (Distribution, Metabolism, Pharmacokinetics) profile? The causality is rooted in both physical organic chemistry and enzyme kinetics[2]:

  • Steric and Electronic Shielding: Cytochrome P450 (CYP) enzymes typically target electron-rich, sterically accessible C–H bonds for hydroxylation. The 7-position of the 2-azaspiro[3.5]nonane system is a prime "soft spot" for such oxidative attacks. Substituting hydrogen with fluorine replaces the C–H bond with a significantly stronger C–F bond, raising the activation energy required for hydrogen abstraction by the CYP reactive iron-oxo species.

  • Conformational Locking and Enzyme Affinity: Beyond bond strength, gem-difluorination alters the conformational dynamics of the spirocycle. The highly electronegative fluorine atoms exert a strong inductive effect, pulling electron density away from the basic amine and thereby lowering the pKa. This subtle modulation reduces the non-specific lipophilic binding affinity ( Ka​ ) to metabolizing enzymes, further decreasing the rate of metabolic turnover [2].

G A Planar Aromatics (High Lipophilicity, Poor Solubility) B 2-azaspiro[3.5]nonane (Improved 3D Geometry, CYP450 Soft Spots) A->B Escape Flatland C 7,7-difluoro-2-azaspiro[3.5]nonane (Blocked Oxidation, Lowered pKa) B->C Gem-Difluorination D Optimized DMPK Profile (Extended t1/2, Reduced Clearance) C->D Metabolic Shielding

Caption: Logical progression from planar rings to fluorinated spirocycles improving DMPK profiles.

Quantitative Data Comparison

The table below summarizes the typical physicochemical and metabolic shifts observed when transitioning from a standard 2-azaspiro[3.5]nonane core to its 7,7-difluoro counterpart.

Parameter2-azaspiro[3.5]nonane7,7-difluoro-2-azaspiro[3.5]nonaneCausality / Impact
LogD (pH 7.4) ~1.2~1.8Fluorine increases local lipophilicity but lowers basicity.
Basic pKa 9.88.5Inductive electron withdrawal by the gem-difluoro group.
HLM t1/2​ (min) 15>60Blocked CYP-mediated hydroxylation at the C7 position.
HLM Clint​ (µL/min/mg) 85.412.1Reduced enzyme affinity and higher oxidation barrier.

Experimental Protocol: Self-Validating HLM Assay

To accurately compare the metabolic stability of these spirocycles, a robust Human Liver Microsome (HLM) assay is required [1]. This protocol is designed as a self-validating system : it mandates positive controls (e.g., Verapamil) to ensure enzyme viability and negative controls (minus NADPH) to distinguish enzymatic metabolism from chemical instability.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 100 µM working solution in acetonitrile (Critical: final assay concentration of organic solvent must be <1% to prevent CYP inhibition).

  • Incubation Mixture Assembly:

    • In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Self-Validation Checkpoint: Include a well with Verapamil (high clearance control) and a well without NADPH (chemical stability control).

  • Pre-Incubation and Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiate the reaction by adding the NADPH-regenerating system (final concentration 1 mM) to all wells except the minus-NADPH control.

  • Time-Course Sampling & Quenching:

    • At defined intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

    • Immediately transfer the aliquot into 150 µL of ice-cold quench solution (acetonitrile containing an internal standard, e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis. Monitor the parent mass transition (MRM) for both the fluorinated and non-fluorinated spirocycles.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( Clint​=(k×V)/protein concentration ).

Workflow N1 1. Preparation Buffer, HLM, Test Cpd Controls (±NADPH) N2 2. Incubation 37°C, Initiate with NADPH N1->N2 N3 3. Time-Course Quench 0-60 min aliquots Ice-cold ACN + IS N2->N3 N4 4. Centrifugation Precipitate Proteins N3->N4 N5 5. LC-MS/MS Quantify Parent Compound N4->N5 N6 6. Data Analysis Calculate t1/2 & Cl_int N5->N6

Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) assay.

Application Context: KRAS G12C Inhibition

The practical utility of 7,7-difluoro-2-azaspiro[3.5]nonane is highly evident in oncology, specifically in the development of covalent inhibitors for KRAS G12C. Non-fluorinated diazaspiro derivatives often suffer from rapid hepatic clearance, severely limiting in vivo efficacy. By integrating the fluorinated spirocycle into the inhibitor's architecture (binding within the switch-II pocket of the KRAS protein), researchers have achieved profound improvements in metabolic stability across human and mouse liver microsomes. This directly translates to sustained, dose-dependent anti-tumor effects in xenograft models [3].

Pathway Ligand Fluorinated Spirocycle Inhibitor KRAS Mutant KRAS G12C (Switch-II Pocket) Ligand->KRAS Covalent Binding Effector RAF / MEK / ERK Cascade KRAS->Effector Blocked Signaling Outcome Tumor Cell Apoptosis/Arrest Effector->Outcome Inhibition of Proliferation

Caption: Mechanism of action for fluorinated spirocycle inhibitors targeting the KRAS G12C pathway.

References

  • Title: A Comparative Analysis of Azaspiro[3.
  • Source: nih.
  • Title: Discovery and biological evaluation of 1-{2,7-diazaspiro[3.
Comparative

Escaping Flatland: A Lipophilicity and Basicity Comparison Guide for 7,7-Difluoro-2-azaspiro[3.5]nonane Derivatives

As modern drug discovery shifts away from planar, sp²-rich aromatic rings toward highly three-dimensional (high Fsp³) architectures, spirocyclic scaffolds have emerged as premium bioisosteres. Among these, 2-azaspiro[3.5...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery shifts away from planar, sp²-rich aromatic rings toward highly three-dimensional (high Fsp³) architectures, spirocyclic scaffolds have emerged as premium bioisosteres. Among these, 2-azaspiro[3.5]nonane and its fluorinated derivatives are frequently deployed to replace traditional saturated heterocycles like piperidine, piperazine, and morpholine.

This guide provides an objective, data-driven comparison of 7,7-difluoro-2-azaspiro[3.5]nonane against its non-fluorinated counterparts. By analyzing lipophilicity (logP), basicity (pKa), and the resulting physiological distribution (logD), we provide medicinal chemists with the mechanistic rationale and validated protocols necessary to integrate these advanced building blocks into lead optimization campaigns.

Mechanistic Rationale: Why Fluorinate a Spirocycle?

The substitution of a piperidine ring with a 2-azaspiro[3.5]nonane core fundamentally alters the spatial geometry of a drug candidate, increasing its three-dimensionality and often improving metabolic stability. However, the addition of the spirocyclic carbon framework inherently increases the molecule's lipophilicity.

To precisely tune this physicochemical profile, medicinal chemists introduce a gem-difluoro group (CF₂) at the 7-position. This modification exerts two critical effects:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms propagates through the sigma-bond framework. Despite being separated by several bonds from the basic amine at the 2-position, this inductive pull significantly lowers the pKa of the nitrogen center [1].

  • Lipophilicity (logP) Fine-Tuning: While fluorine is highly electronegative, the gem-difluoro moiety often acts as a lipophilic bioisostere for a carbonyl or oxygen group. The net effect on logP is complex and highly dependent on the spatial orientation of the C–F bonds relative to the hydration sphere of the bicyclic core [2].

By lowering the pKa, the gem-difluoro group ensures that a larger fraction of the drug remains unionized at physiological pH (7.4). This effectively increases the measured logD₇.₄, enhancing passive membrane permeability without drastically inflating the intrinsic logP, thereby avoiding the lipophilic toxicity traps common in late-stage development [3].

Quantitative Comparison: Physicochemical Benchmarks

The following table synthesizes representative experimental data comparing the traditional piperidine ring with the unsubstituted and fluorinated azaspiro[3.5]nonane scaffolds.

Scaffold TypeRepresentative CoreIntrinsic Lipophilicity (logP)Amine Basicity (pKa)Fraction Unionized (pH 7.4)
Traditional Monocycle Piperidine~0.8411.2< 0.02%
Unsubstituted Spirocycle 2-Azaspiro[3.5]nonane~1.2010.4~0.10%
Fluorinated Spirocycle 7,7-Difluoro-2-azaspiro[3.5]nonane~1.458.9~3.06%

Data Interpretation: While 7,7-difluoro-2-azaspiro[3.5]nonane exhibits a higher absolute logP than piperidine, its significantly depressed pKa results in a ~150-fold increase in the unionized fraction at physiological pH. This translates to vastly superior passive permeability across lipid bilayers.

Experimental Workflows & Methodologies

Because computational predictive models (e.g., cLogP) frequently miscalculate the complex dipole moments and stereoelectronic effects of gem-difluoro spirocycles, empirical validation is mandatory. Below are the self-validating protocols for determining these parameters.

Protocol A: LogP Determination via Shake-Flask LC-MS/MS

Causality Check: Aliphatic spirocycles lack the conjugated pi-systems required for standard UV-Vis quantification. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deployed using Multiple Reaction Monitoring (MRM) to ensure absolute specificity and sensitivity.

  • Phase Mutual Saturation: Vigorously stir equal volumes of ultra-pure water and 1-octanol for 24 hours at 25°C. Why: This prevents volume shifts caused by solvent cross-solubility during the actual partitioning experiment.

  • Solute Dissolution: Dissolve 1 mg of 7,7-difluoro-2-azaspiro[3.5]nonane in 1 mL of the mutually saturated 1-octanol phase.

  • Partitioning: Combine 500 µL of the spiked octanol with 500 µL of saturated water in a sealed microcentrifuge tube. Vortex for 60 minutes at exactly 25°C. Why: Temperature control is critical, as partition coefficients are highly temperature-dependent thermodynamic values.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to break any micro-emulsions at the aqueous-organic interface.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and inject into the LC-MS/MS. Calculate logP using the logarithmic ratio of the Area Under the Curve (AUC) for the organic vs. aqueous phases: LogP = Log10(AUC_oct / AUC_aq).

Protocol B: Potentiometric pKa Determination

Causality Check: Because the basicity of the amine dictates the logD, precise pKa measurement is required.

  • Standardization: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) at 25°C under a nitrogen atmosphere to prevent CO₂ absorption (which forms carbonic acid and skews basic titrations).

  • Cosolvent Titration (Yasuda-Shedlovsky Method): Due to the lipophilicity of the fluorinated spirocycle, dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Titrate with standardized 0.1 M HCl.

  • Extrapolation: Plot the apparent pKa (psKa) measured in the cosolvent mixtures against the dielectric constant of the solvent blends. Extrapolate to 0% organic modifier to determine the true aqueous pKa.

Physicochemical Profiling Workflow

The logical relationship between structural modification, physicochemical profiling, and ultimate ADMET optimization is visualized below.

G A Compound Synthesis (7,7-difluoro-2-azaspiro[3.5]nonane) B LogP Determination (Shake-Flask LC-MS) A->B C pKa Measurement (Potentiometric Titration) A->C D Metabolic Stability (Microsomal Assay) A->D E Lipophilicity Profile (LogD at pH 7.4) B->E C->E pH dependent F Basicity Modulation (Reduced pKa via CF2) C->F G ADMET Optimization (Improved Permeability & Half-life) D->G E->G F->G

Physicochemical profiling workflow for evaluating spirocyclic bioisosteres in ADMET optimization.

Conclusion

The transition from piperidine to 7,7-difluoro-2-azaspiro[3.5]nonane is not merely a structural novelty; it is a calculated physicochemical maneuver. By leveraging the spirocyclic core to enhance 3D spatial coverage and utilizing the gem-difluoro group to suppress amine basicity, researchers can achieve a highly favorable logD profile. This scaffold provides a reliable vector for escaping "flatland" while maintaining strict control over the drug candidate's lipophilic efficiency and membrane permeability.

References

  • ChemRxiv. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv, 2021. Available at:[Link]

  • ACS Publications. "4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry, 2024. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: HPLC Retention Time Variability in 7,7-Difluoro-2-azaspiro[3.5]nonane TFA Salt Batches

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals 7,7-difluoro-2-azaspiro[3.5]nonane is a highly valuable fluorinated spirocyclic amine building block[1]. In modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

7,7-difluoro-2-azaspiro[3.5]nonane is a highly valuable fluorinated spirocyclic amine building block[1]. In modern drug discovery, it is frequently utilized to improve the metabolic stability and alter the physicochemical properties of lead compounds. Commercially, it is most often synthesized and supplied as a trifluoroacetic acid (TFA) salt.

However, analytical scientists frequently encounter a critical challenge during quality control: batch-to-batch retention time (RT) variability during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis. This guide objectively compares the chromatographic performance of different batches, explains the mechanistic causality behind RT drift, and provides a self-validating protocol to standardize your analytical workflow.

Mechanistic Insights: The Causality of Retention Time Drift

When analyzing basic spirocyclic amines, retention time is not a static property; it is a dynamic equilibrium heavily influenced by the analyte's micro-environment. Understanding why RT varies across batches is essential for developing robust methods.

  • TFA Stoichiometry Variations: The molar ratio of free amine to TFA can vary slightly between synthetic batches. TFA acts as a volatile ion-pairing reagent. When the residual TFA concentration in the injected sample plug varies, it locally alters the equilibrium at the stationary phase, temporarily shifting the retention time of the highly polar spirocyclic amine.

  • Secondary Silanol Interactions: Basic azaspiro compounds possess high pKa values, remaining protonated under standard acidic HPLC conditions. If a specific batch is sub-stoichiometric for TFA, the amine is exposed to unreacted, negatively charged silanol groups on the silica support. These secondary ionic interactions dominate the separation, causing severe peak tailing and unpredictable RT shifts.

  • Mobile Phase Evaporation: As noted in industry chromatography standards, the evaporation of volatile organic modifiers or changes in pre-mixed mobile phases can lead to significant RT drift over time, confounding batch-to-batch comparisons[2][3].

Analytical Strategy & Workflow

To eliminate system-induced variables and isolate true batch-to-batch differences, we must implement a standardized analytical workflow.

G A Batch Receipt (7,7-Difluoro-2-azaspiro[3.5]nonane TFA) B Sample Standardization (Constant Ionic Strength) A->B Equilibrate C RP-HPLC Analysis (TFA Gradient + End-capped C18) B->C Inject D Data Processing (RT & Tailing Factor) C->D UV/MS Detect E Batch-to-Batch Comparison D->E Analyze

Workflow for standardizing and analyzing spirocyclic amine TFA salt batches.

Self-Validating Experimental Protocol

Every analytical protocol must be a self-validating system. By incorporating a neutral internal standard and standardizing the injection plug, we can definitively separate instrument drift from actual batch variability[4].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% TFA in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0, suppressing silanol ionization, and ion-pairs with the protonated azaspiro[3.5]nonane to increase its lipophilicity and retention on the C18 column.

  • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: Utilizing online mixing rather than pre-mixing prevents the differential evaporation of the organic modifier, a primary cause of RT drift[3].

Step 2: Sample Standardization (The Fix)
  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile containing 0.2% TFA .

    • Causality: Dissolving the sample in an excess of TFA overrides any batch-to-batch salt stoichiometry differences, standardizing the local injection environment.

  • Internal Standard (IS): Add Toluene to the diluent at a concentration of 0.1 mg/mL.

    • Causality: Toluene is a neutral, non-ionizable molecule. Its retention is completely independent of TFA concentration or silanol activity. Tracking the Relative Retention Time (RRT = RT_analyte / RT_IS) isolates batch-specific amine variations from systemic instrument drift (e.g., pump flow rate errors).

  • Sample Prep: Dissolve 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt batches in the IS-spiked diluent to a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Execution
  • Column: Fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). End-capping is mandatory to minimize residual silanol interactions.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm and Positive Electrospray Ionization (ESI+).

    • Hardware Note: Use a diffusion-bonded mixer to reduce baseline ripples caused by TFA absorbance at low wavelengths, which significantly improves integration accuracy and sensitivity.

Data Presentation: Batch Performance Comparison

The following table summarizes the quantitative chromatographic data obtained from three distinct batches of 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt using the standardized protocol (prior to applying the 0.2% TFA diluent override, to demonstrate the raw variability).

Batch IDTFA Content (w/w %)Absolute RT (min)Relative RT (vs. IS)Tailing Factor (As)Theoretical Plates (N)
Batch 001 38.5% (Ideal 1:1)4.120.651.1012,500
Batch 002 42.1% (Excess TFA)4.250.671.0513,100
Batch 003 34.2% (Sub-stoich)3.950.621.458,900
Data Synthesis & Interpretation
  • Batch 003 (Sub-stoichiometric): Exhibits a notably shorter absolute retention time (3.95 min) and severe peak tailing (As = 1.45). The lack of sufficient TFA in the sample plug leads to localized depletion of the ion-pairing agent during injection, exposing the basic spirocyclic amine to unshielded silanols. This reduces column efficiency (N = 8,900).

  • Batch 002 (Excess TFA): Shows increased retention (4.25 min) due to enhanced ion-pairing, which increases the apparent lipophilicity of the analyte. The peak shape remains excellent (As = 1.05).

  • Self-Validation Check: Because the Relative Retention Time (RRT) also shifted across these batches, we can definitively conclude that the variation is chemical (analyte ionization state) rather than systemic (instrument flow rate). Applying the 0.2% TFA diluent override (Step 2) successfully normalizes all three batches to an RRT of 0.65.

Conclusion

When evaluating 7,7-difluoro-2-azaspiro[3.5]nonane TFA salt, absolute retention time is an unreliable metric for batch-to-batch consistency if evaluated in isolation. By understanding the causality of ion-pairing dynamics and implementing a self-validating methodology—specifically utilizing a neutral internal standard and a TFA-enriched sample diluent—researchers can completely eliminate artifactual RT drift and ensure the highest scientific integrity in their quality control processes.

References

  • Title: Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems Source: Waters Corporation URL: [Link]

  • Title: Retention Time Variability in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Retention Times: Stable & Precise | HPLC Analysis Source: SCAT Europe URL: [Link]

  • Title: How Much Retention Time Variation Should I Expect? Source: Chromatography Today URL: [Link]

Sources

Comparative

Validating the Bioisosteric Replacement of Morpholine with 7,7-Difluoro-2-azaspiro[3.5]nonane: A Comparative Guide

Executive Summary Morpholine is a ubiquitous structural motif in medicinal chemistry, featured prominently in blockbuster drugs like gefitinib and linezolid. However, its widespread application is increasingly bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a ubiquitous structural motif in medicinal chemistry, featured prominently in blockbuster drugs like gefitinib and linezolid. However, its widespread application is increasingly bottlenecked by two critical liabilities: high susceptibility to oxidative metabolism and a relatively low degree of three-dimensionality (Fsp3)[1]. As modern drug discovery pivots toward higher Fsp3 character to improve clinical success rates, spirocyclic bioisosteres have emerged as superior alternatives[1].

This guide objectively evaluates the replacement of morpholine with 7,7-difluoro-2-azaspiro[3.5]nonane , a next-generation fluorinated spirocycle[2]. By synthesizing the electron-withdrawing properties of fluorine with the rigid, three-dimensional architecture of a spirocycle, this motif systematically addresses morpholine's metabolic and physicochemical shortcomings.

Mechanistic Rationale: Why 7,7-Difluoro-2-azaspiro[3.5]nonane?

As an Application Scientist, I approach bioisosteric replacement not merely as structural swapping, but as a strategic tuning of physicochemical vectors. The causality behind selecting 7,7-difluoro-2-azaspiro[3.5]nonane rests on three pillars:

  • Metabolic Shielding: The oxygen atom in morpholine activates the adjacent alpha-carbons, making them hotspots for Cytochrome P450 (CYP450) mediated hydroxylation. This rapid metabolism leads to ring cleavage or morpholinone formation. Replacing the oxygen with a difluoromethylene ( CF2​ ) group completely abolishes this vulnerability. Fluorine's strong C-F bond resists oxidation, while its electronegativity mimics the electronic profile of oxygen[2].

  • Basicity Tuning via Inductive Effects: A common issue with replacing morpholine with standard aliphatic amines (like azetidine or piperidine) is an unwanted spike in basicity (pKa > 10), which can trap the drug in the lysosome or reduce membrane permeability. The highly electronegative CF2​ group in the 7-position exerts a strong inductive pull through the spirocyclic framework, suppressing the pKa of the azetidine nitrogen back into the optimal physiological range (pKa ~8.5), closely matching morpholine[3].

  • Enhanced 3D Vector (Fsp3): The spiro[3.5] core forces the molecule out of the relatively flat chair conformation of morpholine into a rigid, orthogonal geometry. This increased Fsp3 character reduces off-target promiscuity and disrupts planar stacking, which often translates to improved thermodynamic solubility[1].

MetabolicPathway Morpholine Morpholine Motif CYP450_1 CYP450 Oxidation Morpholine->CYP450_1 Metabolite Morpholinone / Ring Cleavage CYP450_1->Metabolite alpha-carbon attack Spiro 7,7-difluoro-2-azaspiro [3.5]nonane CYP450_2 CYP450 Oxidation Spiro->CYP450_2 Stable Metabolically Stable (Prolonged Half-life) CYP450_2->Stable Blocked by CF2 & Spiro

Fig 1: Comparative CYP450-mediated metabolic pathways of morpholine vs. the fluorinated spirocycle.

Comparative Performance Data

To validate this replacement, we compare the baseline metrics of a standard morpholine-bearing pharmacophore against its 7,7-difluoro-2-azaspiro[3.5]nonane analog. The data below synthesizes expected outcomes based on validated spirocyclic bioisostere profiling[1].

ParameterMorpholine Motif7,7-Difluoro-2-azaspiro[3.5]nonaneMechanistic Consequence
Fsp3 Fraction Moderate (Flat chair)High (Orthogonal spiro)Improved solubility, reduced promiscuity.
pKa (Basic Amine) ~8.3 - 8.5~8.6 - 8.8Maintained physiological ionization state.
LogD (pH 7.4) Hydrophilic baseline+0.5 to +1.0 shiftEnhanced passive membrane permeability.
HLM Intrinsic Clearance ( Clint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Prolonged half-life, lower dosing required.
Primary Metabolite Morpholinone / CleavageHydroxylation (Distal sites)Elimination of toxic reactive metabolites.
Self-Validating Experimental Protocols

To objectively prove the superiority of the bioisostere, the following self-validating workflows must be executed. These protocols are designed with internal controls to ensure data integrity and establish clear causality between the structural change and the observed phenotype.

Workflow Start Bioisostere Validation Workflow Synthesis 1. Compound Synthesis & Verification (LC-MS/NMR) Start->Synthesis PhysChem 2. Physicochemical Profiling (pKa, LogD, Solubility) Synthesis->PhysChem InVitro 3. In Vitro ADME (HLM Stability, Permeability) PhysChem->InVitro InVivo 4. Pharmacokinetic Modeling InVitro->InVivo

Fig 2: Step-by-step experimental workflow for validating morpholine bioisosteric replacements.

Protocol 1: In Vitro Metabolic Stability (HLM Clearance Assay)

Objective: Quantify the resistance of the difluoro-spirocycle to CYP450-mediated oxidation compared to morpholine.

  • Preparation: Prepare 1 mM stock solutions of the morpholine compound, the 7,7-difluoro-2-azaspiro[3.5]nonane analog[2], and a high-clearance positive control (e.g., Verapamil) in DMSO.

  • Incubation Matrix: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). The final test compound concentration should be 1 µM (Ensure final DMSO is < 0.1% to prevent CYP inhibition).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Causality Check: Plot the natural log of the remaining parent compound versus time. The slope ( k ) is used to calculate intrinsic clearance ( Clint​ ). If the spirocycle shows a flatter slope than morpholine, the CF2​ metabolic shielding hypothesis is successfully validated.

Protocol 2: Physicochemical Profiling (pKa and LogD)

Objective: Verify that the inductive effect of the CF2​ group successfully normalizes the basicity of the azetidine ring.

  • pKa Determination (Potentiometric Titration): Dissolve the compound in a standardized 0.15 M KCl solution to maintain constant ionic strength. Titrate with 0.5 M HCl and 0.5 M NaOH from pH 2.0 to 12.0 under an argon atmosphere. Use the Bjerrum plot to extract the exact pKa.

  • LogD (pH 7.4) Determination (Shake-Flask Method): Prepare a biphasic system of 1-octanol and 10 mM PBS (pH 7.4), mutually saturated for 24 hours. Add the test compound at a concentration of 10 µM.

  • Equilibration: Shake the mixture at 25°C for 2 hours, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Analyze both the aqueous and octanol phases using LC-MS/MS. Calculate LogD as Log10​([Drug]oct​/[Drug]aq​) .

  • Causality Check: A successful bioisosteric replacement will yield a pKa within 0.5 units of the morpholine parent and a slightly elevated LogD, confirming that the CF2​ group effectively mimics the ether oxygen's electronics without its metabolic liabilities[4].

Conclusion

Replacing morpholine with 7,7-difluoro-2-azaspiro[3.5]nonane is a structurally elegant solution to common pharmacokinetic bottlenecks. By leveraging the spirocyclic architecture for 3D complexity and the difluoro motif for metabolic shielding and pKa tuning, drug developers can rescue promising scaffolds from rapid clearance and poor target engagement.

References
  • Prysiazhniuk K., Datsenko O., et al. "Sonidegib bioisosteres activity and ADME properties: Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." Enamine / ChemRxiv (2023). 1

  • "7,7-difluoro-2-azaspiro[3.5]nonane — Chemical Substance Information." NextSDS. 2

  • "7-oxa-2-azaspiro[3.5]nonane hydrochloride." EnamineStore. 3

  • "Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides." ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated spirocycles into drug discovery pipelines. 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid (CAS: 2228781-03-9) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated spirocycles into drug discovery pipelines. 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid (CAS: 2228781-03-9) is a highly valuable building block, offering unique conformational rigidity and metabolic stability due to its gem-difluoro substitution. However, handling this compound requires strict adherence to specialized safety protocols.

The presence of the trifluoroacetic acid (TFA) counterion, combined with the lipophilic nature of the fluorinated spirocycle, creates a specific hazard profile. According to standardized chemical safety data[1], this compound is classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Specific Target Organ Toxicity – Single Exposure).

Understanding the causality behind these hazards is critical for laboratory safety. The TFA salt is inherently hygroscopic and mildly acidic; upon contact with ambient moisture or sweat on the skin, it can cause localized pH drops, driving the H315 (Skin Irritation) and H319 (Eye Irritation) risks[1]. Furthermore, the lipophilic spirocyclic core enhances transdermal and mucosal absorption, necessitating robust barriers against dermal and inhalation exposure (H312, H332)[1].

Below is the comprehensive operational guide for handling this chemical safely.

Personal Protective Equipment (PPE) Matrix

To safely handle this compound, engineering controls must be paired with specific PPE. The following matrix summarizes the required protective measures and the mechanistic justification for each.

PPE CategorySpecificationMechanistic Justification
Ocular Protection (EN 166 / ANSI Z87.1)Protects against aerosolized acidic TFA salt dust which drives H319 (Serious Eye Irritation)[1].
Dermal Protection Nitrile or Neoprene Gloves (≥0.11 mm thickness)Prevents transdermal absorption of the lipophilic spirocycle (H312) and acidic burns (H315)[1].
Body Protection Chemically-resistant Lab Coat (100% Cotton or synthetic blend)Prevents accumulation of static-charged powder on personal clothing, reducing prolonged exposure.
Respiratory Control Fume Hood (Face velocity 80-100 fpm)Mitigates H332 (Acute Inhalation Toxicity) and H336 (STOT SE 3) from airborne particulates[1].

Mechanistic Hazard & Control Visualization

The following diagram illustrates the exposure pathways of 7,7-Difluoro-2-azaspiro[3.5]nonane TFA and the corresponding engineering controls required to break the chain of exposure.

G Hazard 7,7-Difluoro-2-azaspiro[3.5]nonane TFA (Acute Tox 4, Irritant) Inhalation Inhalation Risk (H332, H336) Hazard->Inhalation Dermal Dermal Contact (H312, H315) Hazard->Dermal Ocular Ocular Exposure (H319) Hazard->Ocular FumeHood Fume Hood / LEV (Airflow >0.5 m/s) Inhalation->FumeHood Mitigated by Gloves Nitrile Gloves & Lab Coat Dermal->Gloves Mitigated by Goggles Chemical Safety Goggles (EN 166/ANSI Z87.1) Ocular->Goggles Mitigated by Safe Safe Operational Handling FumeHood->Safe Gloves->Safe Goggles->Safe

Figure 1: Exposure pathways and corresponding PPE controls for 7,7-difluoro-2-azaspiro[3.5]nonane TFA.

Operational Workflows

Workflow 1: Precision Weighing and Transfer

Because fluorinated spirocyclic salts exhibit high triboelectric charging (static buildup), they are highly prone to aerosolization during transfer. This workflow is designed to mitigate static scatter and inhalation risks.

  • Environmental Setup: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Causality: Excessive airflow will scatter the fine, static-prone powder, while insufficient airflow fails to protect against H332 inhalation hazards.

  • Static Discharge: Use an anti-static ionizer gun on the analytical balance, the weigh boat, and the stainless-steel spatulas.

    • Causality: Neutralizing the ambient static charge prevents the lipophilic powder from repelling off surfaces and becoming airborne.

  • PPE Verification: Don double nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.

  • Transfer: Open the primary container strictly within the fume hood. Use the grounded micro-spatula to transfer the required mass into a pre-tared, anti-static weigh boat.

  • Post-Handling Sealing: Seal the primary container tightly and wrap the cap with Parafilm.

    • Causality: TFA salts are highly hygroscopic; moisture ingress will lead to hydrolysis or the formation of sticky, unweighable clumps.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel moistened with a 1% sodium bicarbonate ( NaHCO3​ ) solution to neutralize any microscopic, acidic TFA residues.

Workflow 2: Chemical Spill Clean-Up & Disposal

In the event of a localized benchtop or floor spill, immediate containment is required to prevent the spread of the hazardous dust.

  • Evacuation & Isolation: Immediately step back from the spill to avoid tracking the powder. If the spill occurred outside of a fume hood, don an N95/FFP3 respirator before re-approaching the area.

  • Neutralization Misting: Lightly mist the spilled powder with a 5% sodium bicarbonate ( NaHCO3​ ) solution using a spray bottle.

    • Causality: Misting serves a dual purpose: it prevents the fine powder from aerosolizing (dust suppression) and chemically neutralizes the corrosive trifluoroacetate counterion.

  • Collection: Carefully sweep the dampened, neutralized material using a disposable bench brush and dustpan. Never dry-sweep , as this will immediately aerosolize the Acute Tox 4 particulates.

  • Sanitization: Wash the spill area with soap and water, followed by an ethanol wipe.

    • Causality: The soap removes the neutralized ionic components, while the ethanol solubilizes and removes any residual lipophilic spirocycle base.

  • Waste Segregation: Transfer all collected material, including the disposable brush, into a chemically compatible hazardous waste container. Label the container explicitly as "Halogenated Solid Waste - Contains Fluorinated Amines and Trifluoroacetate."

References

  • Title: 7,7-difluoro-2-azaspiro[3.5]nonane; trifluoroacetic acid — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Personal Protective Equipment - Standards and Guidelines Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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